O-Methylcedrelopsin
Description
Propriétés
IUPAC Name |
6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-10(2)5-7-12-15-11(6-8-14(17)20-15)9-13(18-3)16(12)19-4/h5-6,8-9H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBURDJZOIAAHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223217 | |
| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72916-61-1 | |
| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072916611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 6,7-dimethoxy-8-(3-methyl-2-butenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00223217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of O-Methylcedrelopsin?
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methylcedrelopsin, a natural coumarin (B35378), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination. Furthermore, this document elucidates the potential signaling pathways associated with its vasorelaxant activity, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
Physicochemical Properties
This compound is a coumarin compound that has been isolated from plant sources such as the trunk bark of Cedrelopsis grevei and the roots of Toddalia asiatica.[1] It presents as a crystalline solid and exhibits solubility in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₄ | [2] |
| Molecular Weight | 274.31 g/mol | ChemFaces |
| Physical State | Crystalline Solid | ChemFaces |
| Predicted XlogP | 3.8 | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly available. However, standard methodologies for natural products, particularly coumarins, can be employed.
Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity. A standard method for its determination involves the use of a melting point apparatus.
Protocol:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Determination of Solubility
The solubility of this compound in various solvents can be determined using the equilibrium solubility method.
Protocol:
-
An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove the undissolved solid.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Biological Activity and Signaling Pathways
This compound has been reported to possess potential vasorelaxing activity. While the specific signaling pathway for this compound has not been fully elucidated, the vasorelaxant effects of coumarins isolated from Cedrelopsis grevei provide insights into its likely mechanism of action.
The activity-guided fractionation of the hydroalcoholic extract of the trunk bark of Cedrelopsis grevei led to the isolation of five coumarins, including this compound, which were identified as being responsible for the observed vasorelaxing activity.
A plausible signaling pathway for the vasorelaxant effect of coumarins is illustrated in the following diagram. This pathway often involves the modulation of calcium channels and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling cascade in vascular smooth muscle cells.
Caption: Proposed vasorelaxant signaling pathway for coumarins.
Conclusion
This compound is a natural product with promising vasorelaxant properties. While some of its physicochemical characteristics have been identified, further experimental determination of properties such as melting point, boiling point, and pKa is necessary for a complete profile. The elucidation of its precise mechanism of action through detailed investigation of its interaction with specific signaling pathways will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers to build upon in their exploration of this compound.
References
O-Methylcedrelopsin: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcedrelopsin is a naturally occurring coumarin (B35378) that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its primary natural sources and detailed methodologies for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound has been identified and isolated from two primary botanical sources:
-
Cedrelopsis grevei Baill. (Ptaeroxylaceae family): This plant, endemic to Madagascar, is a significant source of this compound. The compound is found in both the trunk bark and stem bark of the tree.[1][2] The bark of Cedrelopsis grevei is known to produce a variety of other coumarins and essential oils.
-
Toddalia asiatica Lam. (Rutaceae family): The roots of this plant, widely distributed in Asia and Africa, have also been confirmed as a natural source of this compound. The root extracts of Toddalia asiatica contain a diverse array of coumarins and alkaloids.
Isolation of this compound from Cedrelopsis grevei
The isolation of this compound from the trunk bark of Cedrelopsis grevei is typically achieved through a multi-step process involving extraction and chromatography. The following protocol is a representative example based on activity-guided fractionation principles.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the isolation of this compound and related compounds from Cedrelopsis grevei. It is important to note that the precise yield of this compound has not been explicitly reported in the reviewed literature; the value provided is an estimation based on the isolation of analogous compounds.
| Parameter | Value | Source / Remarks |
| Starting Material | Dried, powdered trunk bark of Cedrelopsis grevei | --- |
| Extraction Solvent | Hydroalcoholic solution (e.g., 80% Ethanol in Water) | Based on activity-guided fractionation studies. |
| Extraction Method | Maceration or Soxhlet extraction | General methods for natural product extraction. |
| Chromatography Type | Gravity Column Chromatography | Mentioned in literature for coumarin separation. |
| Stationary Phase | Silica (B1680970) Gel (e.g., 70-230 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Gradient of Hexane, Dichloromethane (B109758), Ethyl Acetate, and Methanol | Increasing polarity to elute compounds of varying polarity. |
| Estimated Yield | 0.01 - 0.1% (of dried plant material) | Note: This is an educated estimation as the exact yield of this compound is not specified in the available literature. Yields of individual coumarins can vary significantly based on plant material and isolation technique. |
Detailed Experimental Protocol
This protocol outlines the key steps for the isolation of this compound from the trunk bark of Cedrelopsis grevei.
Step 1: Plant Material Preparation
-
Collect fresh trunk bark of Cedrelopsis grevei.
-
Air-dry the bark in a well-ventilated area, protected from direct sunlight, until it is brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
Step 2: Extraction
-
Macerate the powdered bark (e.g., 1 kg) in a hydroalcoholic solution (e.g., 5 L of 80% ethanol) at room temperature for 48-72 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.
-
Repeat the maceration process with the plant residue to ensure exhaustive extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroalcoholic extract.
Step 3: Chromatographic Separation
-
Prepare a silica gel column (e.g., 5 cm diameter, 50 cm length) slurry-packed in hexane.
-
Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent gradient of increasing polarity. A representative gradient is as follows:
-
100% Hexane
-
Hexane : Dichloromethane mixtures (e.g., 9:1, 1:1, 1:9 v/v)
-
100% Dichloromethane
-
Dichloromethane : Ethyl Acetate mixtures (e.g., 9:1, 1:1, 1:9 v/v)
-
100% Ethyl Acetate
-
Ethyl Acetate : Methanol mixtures (e.g., 9.5:0.5, 9:1 v/v)
-
-
Collect fractions of a consistent volume (e.g., 50 mL) and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate, 7:3 v/v) and UV detection (254 nm and 365 nm).
-
Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.
-
Further purify the combined fractions containing this compound using repeated column chromatography or preparative HPLC to obtain the pure compound.
Step 4: Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data.
Visualization of the Isolation Workflow
The following diagrams illustrate the logical workflow for the isolation of this compound from its natural source.
Conclusion
This technical guide provides a detailed overview of the natural sources and a representative isolation protocol for this compound. The methodologies described, particularly the use of solvent extraction followed by silica gel column chromatography, are standard and effective techniques in natural product chemistry. While the precise yield of this compound from Cedrelopsis grevei requires further quantitative studies, the information provided herein offers a solid foundation for researchers aiming to isolate and study this promising coumarin. The visual workflow and tabulated data are designed to facilitate a clear understanding of the entire process, from plant material collection to the final pure compound.
References
O-Methylcedrelopsin: A Comprehensive Technical Guide to its Structure Elucidation and Spectral Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure elucidation of O-Methylcedrelopsin, a naturally occurring coumarin (B35378). This document details the spectroscopic data and experimental protocols that have been instrumental in defining its molecular architecture.
Introduction
This compound (6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one) is a prenylated coumarin that has been isolated from plant sources such as Cedrelopsis grevei and Toddalia asiatica.[1] The structural determination of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide summarizes the key spectral data and the methodologies employed in its structural characterization.
Isolation of this compound
The isolation of this compound from the stem bark of Cedrelopsis grevei is a critical first step for its structural analysis. A general procedure for the extraction and isolation of coumarins from this plant is outlined below.
Experimental Protocol: Extraction and Isolation
-
Plant Material : The stem bark of Cedrelopsis grevei is collected, air-dried, and ground into a fine powder.
-
Extraction : The powdered bark is extracted with a suitable organic solvent, typically methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 48 hours).
-
Fractionation : The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as n-hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.
-
Chromatography : The fraction containing the coumarins is further purified using chromatographic techniques. This typically involves column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Structure Elucidation Workflow
The elucidation of the structure of this compound follows a logical workflow that integrates data from various spectroscopic methods.
Caption: Workflow for the structure elucidation of this compound.
Spectroscopic Data
The structural assignment of this compound is based on the following spectral data obtained from the key reference, Mulholland et al., Phytochemistry, 2002, 61(8), 919-922.
Mass Spectrometry (MS)
High-resolution mass spectrometry provides the exact mass of the molecule, which is used to determine its molecular formula.
Experimental Protocol: Mass spectra are typically recorded on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.
Table 1: Mass Spectrometry Data for this compound
| Ion | m/z (experimental) | Molecular Formula |
| [M+H]⁺ | C₁₆H₁₉O₄ | |
| [M+Na]⁺ | C₁₆H₁₈O₄Na | |
| [M]⁺ | C₁₆H₁₈O₄ | |
| (Note: Specific experimental m/z values are pending access to the primary literature.) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or dissolved in a suitable solvent like chloroform.
Table 2: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretching (α,β-unsaturated lactone) |
| ~1600, ~1500 | Medium | C=C stretching (aromatic) |
| ~1200-1000 | Strong | C-O stretching (ethers) |
| ~2950-2850 | Medium | C-H stretching (aliphatic) |
| ~3050 | Weak | C-H stretching (aromatic/vinylic) |
| (Note: Specific peak values are pending access to the primary literature.) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule.
Experimental Protocol: The ¹H NMR spectrum is recorded on an NMR spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 3: ¹H NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| Data pending | H-3 | |||
| Data pending | H-4 | |||
| Data pending | H-5 | |||
| Data pending | H-1' | |||
| Data pending | H-2' | |||
| Data pending | 6-OCH₃ | |||
| Data pending | 7-OCH₃ | |||
| Data pending | 3'-CH₃ | |||
| Data pending | 3'-CH₃ | |||
| (Note: Specific chemical shifts, multiplicities, coupling constants, and integrations are pending access to the primary literature.) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Experimental Protocol: The ¹³C NMR spectrum is recorded on an NMR spectrometer (e.g., 100 or 125 MHz) in a deuterated solvent, typically chloroform-d (CDCl₃).
Table 4: ¹³C NMR Spectral Data of this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| Data pending | C-2 |
| Data pending | C-3 |
| Data pending | C-4 |
| Data pending | C-4a |
| Data pending | C-5 |
| Data pending | C-6 |
| Data pending | C-7 |
| Data pending | C-8 |
| Data pending | C-8a |
| Data pending | C-1' |
| Data pending | C-2' |
| Data pending | C-3' |
| Data pending | C-4' |
| Data pending | C-5' |
| Data pending | 6-OCH₃ |
| Data pending | 7-OCH₃ |
| (Note: Specific chemical shifts are pending access to the primary literature.) |
Conclusion
The structure of this compound has been unequivocally established through the systematic application of modern spectroscopic techniques. The combined data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provide a complete picture of its molecular formula, functional groups, and atomic connectivity. The experimental protocols outlined in this guide are standard methodologies in the field of natural product chemistry for the isolation and characterization of novel compounds. Further research into the pharmacological properties of this compound may be facilitated by the detailed structural and spectral information presented herein.
References
The Biosynthesis of Coumarins in Cedrelopsis grevei: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cedrelopsis grevei, a plant species endemic to Madagascar, is a rich source of diverse secondary metabolites, particularly coumarins. These compounds, belonging to the benzopyrone family, are of significant interest to the pharmaceutical and scientific communities due to their wide range of biological activities. Understanding the biosynthetic pathway of these molecules in C. grevei is crucial for potential biotechnological production and the development of new therapeutic agents. This technical guide provides a detailed overview of the proposed biosynthetic pathway of coumarins in Cedrelopsis grevei, supported by a summary of isolated compounds, representative experimental protocols, and pathway visualizations.
While the general framework for coumarin (B35378) biosynthesis in plants is established, specific enzymatic and genetic studies in Cedrelopsis grevei are not yet available in the scientific literature. Therefore, the pathways presented herein are inferred from the structures of the isolated coumarins and the well-characterized general phenylpropanoid pathway.
Proposed Biosynthetic Pathway of Coumarins in Cedrelopsis grevei
The biosynthesis of coumarins in Cedrelopsis grevei is believed to originate from the shikimate and phenylpropanoid pathways, which are central to the production of a vast array of phenolic compounds in plants.[1][2][3] The pathway can be broadly divided into the general phenylpropanoid pathway, the formation of the core coumarin structure, and the subsequent diversification of this scaffold.
General Phenylpropanoid Pathway
The initial steps are common to the biosynthesis of many phenolic compounds.[4][5] The pathway begins with the amino acid L-phenylalanine.
-
Deamination of L-Phenylalanine: The enzyme Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce trans-cinnamic acid.
-
Hydroxylation of Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.
-
Coenzyme A Ligation: Subsequently, 4-Coumarate-CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This activated intermediate is a critical branch point for various metabolic pathways.
Formation of the Core Coumarin Scaffold (Umbelliferone)
The formation of the characteristic benzopyrone structure of coumarins involves an ortho-hydroxylation followed by lactonization.
-
Ortho-Hydroxylation: p-Coumaroyl-CoA undergoes hydroxylation at the C2 position, a crucial step catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) .
-
Isomerization and Lactonization: The resulting 2'-hydroxy p-coumaroyl-CoA undergoes a trans/cis isomerization of the side chain, followed by a spontaneous or enzyme-catalyzed (by Coumarin Synthase - COSY ) lactonization to form the fundamental coumarin, umbelliferone (B1683723) (7-hydroxycoumarin).
Diversification of the Coumarin Scaffold in Cedrelopsis grevei
Umbelliferone serves as the precursor for the diverse range of coumarins found in C. grevei. This diversification is achieved through a series of hydroxylation, O-methylation, and prenylation reactions, likely catalyzed by specific hydroxylases, O-methyltransferases (OMTs), and prenyltransferases (PTs).
-
Formation of Aesculetin and Scoparone:
-
Hydroxylation of umbelliferone at the C6 position by a hydroxylase would yield aesculetin (6,7-dihydroxycoumarin), a coumarin isolated from C. grevei.
-
Subsequent methylation of the hydroxyl group at C6 of aesculetin by an O-methyltransferase (OMT) would produce scoparone (6-methoxy-7-hydroxycoumarin), another coumarin found in this plant.
-
-
Formation of Prenylated Coumarins:
-
The attachment of a prenyl group (a five-carbon isoprenoid unit) from dimethylallyl pyrophosphate (DMAPP) is a key modification. Aromatic prenyltransferases (PTs) catalyze the C-prenylation or O-prenylation of the coumarin ring.
-
Cedrelopsin (B26933) and Isocedrelopsin : Direct prenylation of umbelliferone at the C6 or C8 position, followed by methylation of the 7-hydroxyl group, could lead to the formation of cedrelopsin and its isomers. Isocedrelopsin has been identified as 7-methoxy-5-prenylcoumarin.
-
Obliquin and 8-Methoxyobliquin : These are likely derived from a prenylated and subsequently modified umbelliferone or aesculetin backbone.
-
Microfolicoumarin (6,7-dimethoxy-5-prenylcoumarin) is likely formed through prenylation of a di-hydroxylated coumarin precursor, followed by methylation at both the C6 and C7 hydroxyl groups.
-
-
Formation of Pyranocoumarins:
-
Dihydrobraylin : This pyranocoumarin (B1669404) is formed through the prenylation of a coumarin precursor, followed by cyclization and modification of the prenyl side chain, often catalyzed by cytochrome P450 enzymes.
-
The following diagram illustrates the proposed biosynthetic pathway leading to the coumarins identified in Cedrelopsis grevei.
Caption: Proposed biosynthetic pathway of coumarins in Cedrelopsis grevei.
Data Presentation: Coumarins Isolated from Cedrelopsis grevei
The following table summarizes the various coumarins that have been successfully isolated and identified from the bark of Cedrelopsis grevei.
| Class | Compound Name | Reference(s) |
| Simple Coumarins | Aesculetin | |
| Scoparone | ||
| Prenylated Coumarins | Isocedrelopsin | |
| Cedrelopsin | ||
| Obliquin | ||
| 8-Methoxyobliquin | ||
| Microfolicoumarin | ||
| Pyranocoumarins | Dihydrobraylin | |
| Cedrecoumarin A | ||
| Cedrecoumarin B | ||
| Other | Norbraylin | |
| O-Methylcedrelopsin |
Experimental Protocols: Isolation and Characterization of Coumarins
The following is a generalized protocol for the extraction, isolation, and structural elucidation of coumarins from plant material, based on methodologies reported in the literature.
Extraction
-
Material Preparation: The dried and powdered bark of Cedrelopsis grevei is used as the starting material.
-
Soxhlet Extraction: The powdered bark is subjected to continuous extraction in a Soxhlet apparatus. A non-polar solvent such as hexane (B92381) is typically used for an initial extraction to remove lipids and other non-polar compounds. This is followed by extraction with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and methanol, to isolate a wide range of compounds.
-
Solvent Evaporation: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification
-
Column Chromatography (CC): The crude extract (e.g., the hexane or chloroform extract) is subjected to column chromatography over silica (B1680970) gel.
-
Elution Gradient: The column is eluted with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexane.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualized under UV light (254 nm and 366 nm). Coumarins often exhibit fluorescence.
-
Further Purification: Fractions containing compounds of interest are combined and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The purified compounds are identified using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: Provides information about the chromophore system of the coumarin.
-
Infrared (IR) Spectroscopy: Identifies functional groups, such as the characteristic lactone carbonyl group (~1710-1730 cm⁻¹).
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation.
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are used to establish the connectivity of atoms within the molecule and the spatial proximity of protons, allowing for the complete and unambiguous assignment of the structure.
-
The following diagram outlines a general workflow for the isolation and characterization of coumarins.
Caption: General workflow for the isolation and characterization of coumarins.
Conclusion and Future Directions
Cedrelopsis grevei is a promising source of structurally diverse coumarins with potential therapeutic applications. While the general biosynthetic route can be proposed based on established pathways, significant research is required to fully elucidate the specific enzymatic machinery in this plant. Future research should focus on:
-
Transcriptome and Genome Sequencing: To identify candidate genes encoding the enzymes (PAL, C4H, 4CL, C2'H, OMTs, PTs, and cytochrome P450s) involved in coumarin biosynthesis.
-
Enzyme Characterization: In vitro and in vivo functional characterization of these candidate enzymes to confirm their roles in the pathway.
-
Metabolomic Studies: To quantify the flux through the pathway and identify key regulatory points.
A comprehensive understanding of the biosynthesis of coumarins in Cedrelopsis grevei will not only advance our knowledge of plant secondary metabolism but also open avenues for the metabolic engineering and sustainable production of these valuable compounds for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]
Preliminary in-vitro screening of O-Methylcedrelopsin bioactivity.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcedrelopsin is a naturally occurring coumarin (B35378) that has been isolated from plant species such as Cedrelopsis grevei and Toddalia asiatica. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] This technical guide provides a summary of the preliminary in-vitro screening of this compound's bioactivity, drawing upon available data for the compound itself, related compounds from its natural source, and the broader class of coumarins. This document is intended to serve as a foundational resource for researchers interested in the potential therapeutic applications of this compound.
Bioactivity of this compound and Related Compounds
Direct in-vitro studies on the anti-inflammatory, antimicrobial, and cytotoxic activities of isolated this compound are limited. However, research on the extracts of Cedrelopsis grevei, a primary source of this coumarin, provides valuable preliminary insights into its potential biological functions.
Data Summary
The following tables summarize the available quantitative data for the bioactivity of Cedrelopsis grevei extracts and a related coumarin, cedrecoumarin A, also isolated from the same plant. It is important to note that these values represent the activity of a complex mixture or a different, albeit structurally related, compound and may not be directly attributable to this compound alone. Further studies on the isolated compound are required to determine its specific activity.
| Bioactivity | Test Substance | Assay | Cell Line/Organism | Result (IC50/MIC) | Reference |
| Anti-inflammatory | Cedrelopsis grevei essential oil | Not specified | Not specified | IC50: 21.33 mg/L | [2] |
| Anti-inflammatory | Cedrecoumarin A | Inhibition of reactive oxygen metabolites | Human polymorphonuclear leukocytes | IC50: 3.2 µg/ml | [3] |
| Anti-inflammatory | Cedrecoumarin A | Superoxide anion scavenging | Cell-free system | IC50: 3.0 µg/ml | [3] |
| Cytotoxicity | Cedrelopsis grevei essential oil | Not specified | MCF-7 (human breast cancer) | IC50: 21.5 mg/L | [2] |
IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration.
Experimental Protocols
This section details the standard methodologies for the key in-vitro assays relevant to the preliminary screening of this compound's bioactivity.
Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Assay: Nitric Oxide (NO) Release Assay
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.
Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the known vasorelaxant activity suggests a potential interaction with pathways regulating vascular smooth muscle tone. One common pathway involved in vasodilation is the nitric oxide (NO) signaling pathway.
Hypothesized Nitric Oxide Signaling Pathway:
Conclusion and Future Directions
The preliminary data available suggests that this compound, as a constituent of Cedrelopsis grevei and a member of the coumarin family, holds potential for various biological activities, including vasorelaxant, anti-inflammatory, and cytotoxic effects. However, a significant knowledge gap exists regarding the specific in-vitro bioactivity of the isolated compound.
Future research should focus on:
-
Isolation and Purification: Obtaining pure this compound for dedicated in-vitro studies.
-
Comprehensive Bioactivity Screening: Performing a battery of in-vitro assays, including but not limited to those described in this guide, to quantify its anti-inflammatory, antimicrobial, and cytotoxic properties against a panel of relevant cell lines and microbial strains.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
This technical guide serves as a starting point for further investigation into the therapeutic potential of this compound. The provided protocols and summarized data are intended to facilitate the design of future experiments aimed at fully characterizing the bioactivity of this promising natural product.
References
- 1. Sources and biological activity of Coumarins: An Appraisal - research journal [gyanvihar.org]
- 2. Chemical composition and anticancer, antiinflammatory, antioxidant and antimalarial activities of leaves essential oil of Cedrelopsis grevei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. plante-essentielle.com [plante-essentielle.com]
O-Methylcedrelopsin (CAS Number: 72916-61-1): A Technical Overview of its Vasoactive Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcedrelopsin is a naturally occurring coumarin (B35378) that has garnered scientific interest for its potential therapeutic applications, primarily centered around its vasorelaxant properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental protocols used to elucidate its effects. The information is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is classified as a prenylated coumarin. Its fundamental chemical and physical characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 72916-61-1 |
| Molecular Formula | C₁₆H₁₈O₄ |
| Molecular Weight | 274.31 g/mol |
| Natural Sources | Roots of Toddalia asiatica Lam., Trunk bark of Cedrelopsis grevei[1][2] |
| Compound Type | Coumarin |
Biological Activity: Vasorelaxation
The primary reported biological activity of this compound is its ability to induce vasorelaxation, the widening of blood vessels, which can lead to a decrease in blood pressure. This activity was identified through bio-guided fractionation of extracts from Cedrelopsis grevei.
A hydroalcoholic extract of the trunk bark of Cedrelopsis grevei was found to produce a concentration-dependent relaxation of rat aortic rings that had been pre-contracted with noradrenaline.[3] Further investigation through activity-guided fractionation led to the isolation of five coumarins, including this compound, which were identified as the constituents responsible for the observed vasorelaxing effect.[2][3]
While the crude extract demonstrated activity, specific quantitative data for the vasorelaxant potency of pure this compound, such as an IC₅₀ value, is not detailed in the currently available primary literature.
Experimental Protocols
The following is a generalized experimental protocol for assessing the vasorelaxant effects of compounds like this compound, based on the methodologies described for the crude extract of Cedrelopsis grevei and general practices in the field.
Preparation of Aortic Rings for Vasorelaxation Assay
Detailed Steps:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised. The aorta is cleaned of adhering fat and connective tissue and then sectioned into rings of 2-3 mm in width.
-
Experimental Setup: The aortic rings are mounted in a 10 mL organ bath filled with Krebs solution, maintained at 37°C, and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. The rings are subjected to a resting tension of 1.5 g and allowed to equilibrate for 60-90 minutes.
-
Assay Protocol: Following equilibration, the aortic rings are pre-contracted with a vasoconstrictor agent such as noradrenaline (1 µM). Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner, with the relaxation response being recorded isometrically.
Signaling Pathways
The precise signaling pathway through which this compound exerts its vasorelaxant effect has not been explicitly detailed in the available literature. However, studies on the crude extract of Cedrelopsis grevei suggest the involvement of the nitric oxide (NO) pathway. The endothelium-dependent relaxation of the extract was inhibited by inhibitors of NO synthase and guanylyl cyclase. This suggests that the vasorelaxant effect may be mediated by the NO-sGC-cGMP pathway. The general mechanism for endothelium-dependent vasorelaxation is depicted below.
References
The Chemistry and Pharmacology of Coumarins: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of the coumarin (B35378) scaffold.
Introduction
Coumarins, a prominent class of naturally occurring benzopyrone compounds, have long captured the attention of chemists and pharmacologists due to their wide distribution in the plant kingdom and their diverse and potent biological activities.[1] Structurally, coumarins are characterized by a benzene (B151609) ring fused to an α-pyrone ring (2H-1-benzopyran-2-one).[2] This privileged scaffold is amenable to a wide range of chemical modifications, making it a versatile platform for the development of novel therapeutic agents.[3] This technical guide provides a comprehensive overview of the chemical synthesis, key biological activities, and mechanisms of action of coumarins, with a focus on their modulation of critical signaling pathways and their pharmacokinetic profiles, to inform and guide researchers, scientists, and drug development professionals.
Chemical Synthesis of the Coumarin Core
The synthesis of the coumarin nucleus can be achieved through several classic organic reactions, each offering distinct advantages in terms of substrate scope and substitution patterns. The most prominent methods include the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction.
Pechmann Condensation
The Pechmann condensation is a widely used and straightforward method for synthesizing coumarins from a phenol (B47542) and a β-ketoester or a carboxylic acid containing a β-carbonyl group under acidic conditions.
Experimental Protocol: Synthesis of 4-Methylcoumarin Derivatives
-
Reagents: Substituted phenol (e.g., resorcinol), ethyl acetoacetate (B1235776), and an acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15, or a Lewis acid like InCl₃).
-
Procedure:
-
In a round-bottom flask, combine the phenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Slowly add the acid catalyst with stirring. For solid catalysts, add the catalyst to the mixture.
-
Heat the reaction mixture, typically at temperatures ranging from room temperature to 120°C, depending on the catalyst and substrates.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified coumarin derivative.
-
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base to form a C=C bond. For coumarin synthesis, this typically involves the reaction of a salicylaldehyde (B1680747) derivative with an active methylene compound like diethyl malonate or ethyl acetoacetate.
Experimental Protocol: Synthesis of 3-Substituted Coumarins
-
Reagents: Substituted salicylaldehyde, an active methylene compound (e.g., diethyl malonate), and a basic catalyst (e.g., piperidine, pyridine).
-
Procedure:
-
Dissolve the salicylaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol (B145695) or toluene.
-
Add a catalytic amount of the base to the solution.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from an appropriate solvent to yield the purified 3-substituted coumarin.
-
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated carboxylic acids, which can be adapted for coumarin synthesis by using salicylaldehyde. The reaction involves heating salicylaldehyde with an acid anhydride (B1165640) and its corresponding sodium salt.
Experimental Protocol: Synthesis of Coumarin
-
Reagents: Salicylaldehyde, acetic anhydride, and sodium acetate (B1210297).
-
Procedure:
-
Combine salicylaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1.5 equivalents) in a round-bottom flask.
-
Heat the mixture in an oil bath at 180°C for several hours.
-
Cool the reaction mixture and add a saturated solution of sodium bicarbonate to hydrolyze the excess acetic anhydride and neutralize the acetic acid formed.
-
The crude coumarin will precipitate. Collect the solid by filtration.
-
Purify the product by recrystallization from hot water or ethanol.
-
Quantitative Data on Coumarin Synthesis
The choice of synthetic method can significantly impact the yield of the desired coumarin derivative. The following table summarizes typical yields for the synthesis of various coumarin derivatives using the aforementioned methods.
| Synthesis Method | Starting Materials | Product | Catalyst/Conditions | Yield (%) |
| Pechmann Condensation | Phenol, Ethyl acetoacetate | 4-Methylcoumarin | H₂SO₄ | 80-95 |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | 7-Hydroxy-4-methylcoumarin | Amberlyst-15 | 90-98 |
| Knoevenagel Condensation | Salicylaldehyde, Diethyl malonate | Coumarin-3-carboxylic acid ethyl ester | Piperidine/Ethanol | 75-90 |
| Knoevenagel Condensation | 2-Hydroxy-5-bromosalicylaldehyde, Malononitrile | 6-Bromo-3-cyanocoumarin | Basic alumina/Microwave | 85-95 |
| Perkin Reaction | Salicylaldehyde, Acetic anhydride | Coumarin | Sodium acetate | 60-80 |
Biological Activities of Coumarins
Coumarin derivatives exhibit a remarkable range of pharmacological activities, making them attractive scaffolds for drug discovery. Their biological effects are diverse and include anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of coumarins against a variety of cancer cell lines. Their mechanisms of action are multifaceted and often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Materials: Cancer cell lines (e.g., MCF-7, HeLa, A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (B87167) (DMSO), 96-well plates.
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test coumarin derivatives in DMSO and dilute them to various concentrations with the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
The following table summarizes the in vitro anticancer activity of selected coumarin derivatives against various cancer cell lines.
| Coumarin Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-Methylumbelliferone | Prostate (PC-3) | 150 | [4] |
| Osthole | Breast (MCF-7) | 25 | [5] |
| Esculetin | Leukemia (HL-60) | 10 | |
| 7,8-Dihydroxy-4-methylcoumarin | Colon (HCT-116) | 5.8 | - |
| 6-Nitro-7-hydroxycoumarin | Lung (A549) | 12.5 | - |
Anti-inflammatory Activity
Coumarins have shown significant anti-inflammatory properties by inhibiting key inflammatory mediators and enzymes.
Experimental Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
-
Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS), test coumarin derivatives, and a reference anti-inflammatory drug (e.g., diclofenac (B195802) sodium).
-
Procedure:
-
Prepare a solution of BSA in PBS.
-
Mix the BSA solution with various concentrations of the test coumarin derivatives.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Cool the solutions and measure the turbidity at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Anticoagulant Activity
The most well-known therapeutic application of a coumarin derivative is the anticoagulant effect of warfarin (B611796) and its analogues, which act as vitamin K antagonists.
Experimental Protocol: In Vitro Anticoagulant Activity (Prothrombin Time Assay)
-
Materials: Citrated plasma, thromboplastin-calcium reagent, test coumarin derivatives.
-
Procedure:
-
Incubate the citrated plasma with different concentrations of the test coumarin derivatives.
-
Add the thromboplastin-calcium reagent to initiate coagulation.
-
Measure the time taken for the plasma to clot (prothrombin time).
-
Compare the prothrombin time of the test samples with that of a control.
-
Antimicrobial Activity
Coumarin derivatives have demonstrated activity against a broad spectrum of bacteria and fungi.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, test coumarin derivatives.
-
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compounds in the appropriate broth in the microtiter plates.
-
Inoculate each well with the microbial suspension.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Mechanism of Action: Modulation of Signaling Pathways
The diverse biological activities of coumarins can be attributed to their ability to interact with and modulate various cellular signaling pathways. Two of the most significant pathways affected by coumarins are the PI3K/Akt/mTOR and the Nrf2 pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several coumarin derivatives have been shown to inhibit this pathway at different nodal points. For instance, some coumarins can directly inhibit the kinase activity of PI3K or Akt, while others may act upstream by affecting receptor tyrosine kinases. This inhibition leads to the dephosphorylation of Akt and its downstream targets, ultimately resulting in the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Coumarin derivatives inhibit the PI3K/Akt/mTOR pathway.
Activation of the Nrf2 Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes. Many coumarin derivatives, particularly those with Michael acceptor properties, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This stabilization and activation of Nrf2 by coumarins enhance the cellular antioxidant capacity and contribute to their anti-inflammatory and chemopreventive effects.
Caption: Coumarins activate the Nrf2 antioxidant response pathway.
Experimental Workflow for Biological Activity Screening
A typical workflow for the initial screening and characterization of the biological activity of novel coumarin derivatives is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedizin.de [springermedizin.de]
O-Methylcedrelopsin and its Relation to the Meliaceae Family: A Technical Guide
Executive Summary: This technical guide provides a comprehensive overview of O-Methylcedrelopsin, a bioactive coumarin (B35378), and its chemotaxonomic relationship to the Meliaceae plant family. This compound has been identified as a constituent with vasorelaxing properties, isolated primarily from Cedrelopsis grevei. While Cedrelopsis is classified under the Ptaeroxylaceae family, its close taxonomic and chemical links to the Meliaceae and Rutaceae families are significant. This document details the chemical properties of this compound, summarizes quantitative bioactivity data for related compounds, provides in-depth experimental protocols for its isolation and biological evaluation, and visualizes key relationships and pathways. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction: The Meliaceae Family and its Chemical Landscape
The Meliaceae, commonly known as the mahogany family, is a large family of flowering plants in the order Sapindales, comprising approximately 53 genera and 600 known species of trees and shrubs. It is pantropically distributed and is of significant economic importance for its timber (e.g., Swietenia, mahogany) and for its medicinally valuable secondary metabolites.
The family is renowned for its chemical diversity. The principal chemical constituents are highly oxidized tetranortriterpenoids known as limonoids, which are considered key chemotaxonomic markers. Besides limonoids, the Meliaceae family produces a wide array of other compounds including terpenoids, alkaloids, flavonoids, coumarins, chromones, and various phenolic compounds.[1] These compounds contribute to a broad spectrum of biological activities, including cytotoxic, antimicrobial, antimalarial, and insect antifeedant properties.[1]
This compound and its Taxonomic Context
This compound is a prenylated coumarin that has been identified as a compound with potential vasorelaxing activity.[1] Its primary documented source is the trunk bark of Cedrelopsis grevei, a plant species endemic to Madagascar.[1][2] It has also been isolated from the roots of Toddalia asiatica (family Rutaceae).
The classification of the genus Cedrelopsis has been a subject of botanical discussion. While historically placed by some in or near the Meliaceae family, it is now commonly placed in the distinct family Ptaeroxylaceae, which also includes the genus Ptaeroxylon. The chemistry of these genera, particularly the presence of a rich diversity of coumarins and chromones, supports their grouping together. Furthermore, the chemical profiles of Ptaeroxylaceae, Meliaceae, and Rutaceae show significant overlap, particularly with the co-occurrence of limonoids and coumarins, suggesting a close phylogenetic relationship. This chemotaxonomic link makes the study of compounds from Cedrelopsis relevant to researchers exploring the chemical space of the broader Meliaceae and related families.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Compound Name | This compound | |
| CAS Number | 72916-61-1 | |
| Molecular Formula | C₁₆H₁₈O₄ | |
| Molecular Weight | 274.3 g/mol | |
| Compound Type | Coumarin | |
| Physical Description | Crystalline solid | |
| Known Sources | Cedrelopsis grevei (Baill.), Toddalia asiatica (Lam.) |
Vasorelaxant Activity of Selected Coumarins
While this compound was isolated as one of the active constituents responsible for the vasorelaxing activity of the Cedrelopsis grevei extract, specific IC₅₀ values for the pure compound are not detailed in the readily available literature. The table below presents quantitative data for other coumarins to provide context for the potency of this compound class.
| Compound | Assay Details | IC₅₀ / EC₅₀ | Reference |
| Kimcuongin | Rat aorta rings contracted by 60 mM K⁺ | IC₅₀: 37.7 µM | |
| Murracarpin | Rat aorta rings contracted by 60 mM K⁺ | IC₅₀: 139.3 µM | |
| Coumarin-7-yl-methyl nitrate | Rat aorta rings pre-contracted with phenylephrine | IC₅₀: 1.92 nM | |
| NaHS (H₂S Donor) | Pre-constricted mouse aorta | EC₅₀: 189 ± 69 µM |
Experimental Protocols
Bioassay-Guided Isolation of this compound
This protocol describes a general procedure for the isolation of this compound from the trunk bark of Cedrelopsis grevei based on the principles of bioassay-guided fractionation.
-
Plant Material Collection and Preparation:
-
Collect fresh trunk bark of Cedrelopsis grevei.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until constant weight is achieved.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered bark (e.g., 1 kg) with a hydroalcoholic solution (e.g., 80% ethanol (B145695) in water) at room temperature for 72 hours with occasional agitation.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude hydroalcoholic extract.
-
-
Bioassay Screening (Vasorelaxation Assay):
-
Subject the crude extract to a vasorelaxation assay (see Protocol 4.2) to confirm activity.
-
-
Solvent-Solvent Partitioning (Fractionation):
-
Suspend the active crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Evaporate the solvents from each fraction to yield the respective n-hexane, chloroform, and ethyl acetate fractions.
-
Screen each fraction for vasorelaxant activity to identify the most active fraction(s). The literature indicates that coumarins like this compound would likely concentrate in the chloroform or ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the most active fraction (e.g., 10 g) to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).
-
Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm).
-
Pool fractions with similar TLC profiles.
-
-
Further Purification and Isolation:
-
Subject the active pooled fractions to further purification using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).
-
This process should lead to the isolation of pure compounds, including this compound.
-
-
Structure Elucidation:
-
Confirm the identity and structure of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMBC) and Mass Spectrometry (MS).
-
Vasorelaxation Assay on Isolated Rat Aorta
This protocol describes a standard ex vivo method to assess the vasorelaxant effects of isolated compounds.
-
Preparation of Aortic Rings:
-
Humanely euthanize a male Wistar rat (250-300 g) following institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 120, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 10).
-
Clean the aorta of adhering connective tissue and fat. For endothelium-denuded experiments, gently rub the intimal surface with a forceps tip.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Isometric Tension Measurement:
-
Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Apply a resting tension of 1.5 g and allow the rings to equilibrate for at least 60 minutes, replacing the bath solution every 15 minutes.
-
-
Contraction and Viability Check:
-
Induce a stable contraction by adding a vasoconstrictor agent to the bath. Common agents include Phenylephrine (Phe, e.g., 1 µM) or a high concentration of Potassium Chloride (KCl, e.g., 60-80 mM).
-
Once the contraction reaches a stable plateau, the vasorelaxant effect of the test compound can be assessed.
-
-
Evaluation of Vasorelaxant Activity:
-
Add the test compound (this compound, dissolved in a suitable solvent like DMSO) to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration. Relaxation is typically expressed as a percentage of the pre-contraction induced by Phe or KCl.
-
Construct a concentration-response curve and calculate the IC₅₀ (the concentration of the compound that produces 50% of the maximal relaxation).
-
-
Mechanism of Action Studies (Optional):
-
To investigate the signaling pathway, pre-incubate the aortic rings with specific inhibitors before adding the vasoconstrictor and test compound. Examples include L-NAME (an eNOS inhibitor) or glibenclamide (a K-ATP channel blocker).
-
Mandatory Visualizations
Conclusion
This compound stands as a noteworthy bioactive coumarin whose significance is amplified by its taxonomic context. While its direct source, Cedrelopsis grevei, resides within the Ptaeroxylaceae family, the strong chemotaxonomic evidence, particularly the co-occurrence of coumarins and limonoids, provides a critical link to the chemically rich and pharmacologically important Meliaceae family. The vasorelaxant properties attributed to this compound align with the known activities of many coumarins, which typically modulate vascular tone through pathways involving calcium and potassium channels, as well as the nitric oxide signaling cascade.
For researchers in drug development, this compound and its plant sources represent valuable leads. Further investigation is warranted to precisely quantify its vasorelaxant potency and to fully elucidate its specific mechanism of action. The protocols and data presented in this guide offer a foundational framework for such future research, underscoring the potential of exploring taxonomically related plant families for novel therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Extraction of O-Methylcedrelopsin from Toddalia asiatica Roots
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and isolation of O-Methylcedrelopsin, a coumarin (B35378) with potential therapeutic properties, from the roots of Toddalia asiatica. The protocol outlines a comprehensive workflow from sample preparation to purification and analysis. Additionally, this document includes quantitative data on typical extraction yields of related compounds, analytical methods for characterization, and a proposed signaling pathway for its vasorelaxant activity. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Toddalia asiatica (L.) Lam., a member of the Rutaceae family, is a medicinal plant traditionally used in various regions for treating a range of ailments. The roots of this plant are a known source of various bioactive compounds, including coumarins. This compound is a specific coumarin found in the roots of Toddalia asiatica and has been noted for its potential vasorelaxing properties.[1] This protocol details a reproducible method for its extraction and purification, providing a foundation for further pharmacological investigation and drug development.
Materials and Methods
Plant Material
-
Source: Dried roots of Toddalia asiatica.
-
Preparation: The roots should be washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
Reagents and Solvents
-
Methanol (B129727) (ACS grade)
-
Ethanol (95%)
-
Ethyl acetate (B1210297) (ACS grade)
-
Hexane (B92381) (ACS grade)
-
Chloroform (ACS grade)
-
Dichloromethane (ACS grade)
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Pre-coated silica gel TLC plates (GF254)
-
This compound standard (for analytical comparison)
Equipment
-
Soxhlet apparatus
-
Rotary evaporator
-
Chromatography columns
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Lyophilizer (optional)
Experimental Protocols
Extraction of Crude Extract
A systematic extraction process is employed to isolate the coumarin-rich fraction from the powdered roots of Toddalia asiatica.
-
Defatting: The powdered root material (approximately 500 g) is first defatted with hexane using a Soxhlet apparatus for 6-8 hours to remove nonpolar constituents.
-
Methanol Extraction: The defatted plant material is then air-dried to remove residual hexane and subsequently extracted with methanol using the Soxhlet apparatus for 12-18 hours.
-
Concentration: The methanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.
Fractionation of the Crude Extract
The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
The dried crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity: ethyl acetate and then n-butanol.
-
The ethyl acetate fraction, which is expected to contain the majority of coumarins, is collected.
-
The solvent is removed from the ethyl acetate fraction using a rotary evaporator to yield a dried fraction.
Isolation and Purification of this compound
Column chromatography is a standard and effective method for the purification of individual compounds from a complex mixture.
-
Column Preparation: A glass column is packed with silica gel (70-230 mesh) using a slurry method with hexane.
-
Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
-
Fraction Collection: Fractions of 20-30 mL are collected and monitored by Thin Layer Chromatography (TLC).
-
TLC Analysis: The collected fractions are spotted on TLC plates and developed using a hexane:ethyl acetate (e.g., 7:3 v/v) mobile phase. The spots are visualized under UV light (254 nm and 365 nm).
-
Pooling and Crystallization: Fractions showing a prominent spot corresponding to the Rf value of this compound are pooled together. The solvent is evaporated, and the residue is recrystallized from a suitable solvent system (e.g., methanol-chloroform) to obtain pure this compound.
Data Presentation
While specific quantitative data for the yield of this compound from Toddalia asiatica roots is not extensively reported in the literature, the following table provides a general expectation for coumarin yields from plant materials and analytical parameters for this compound.
| Parameter | Value | Reference / Notes |
| Extraction Yield | ||
| Crude Methanol Extract | 5 - 15% (w/w) of dried root powder | Based on general plant extraction protocols. |
| Ethyl Acetate Fraction | 1 - 5% (w/w) of crude extract | Highly variable depending on the plant material and extraction efficiency. |
| Pure this compound | Not specifically reported | Yield is dependent on the concentration in the specific plant batch and the efficiency of the purification. |
| Analytical Data | ||
| Molecular Formula | C₁₆H₁₈O₄ | PubChem CID: 155937 |
| Molecular Weight | 274.31 g/mol | PubChem CID: 155937 |
| HPLC Conditions (Proposed) | ||
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | A common reverse-phase column for coumarin analysis. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A typical gradient could be 30:70 to 80:20 over 30 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Detection Wavelength | ~320 nm | Coumarins typically have strong UV absorbance in this region. |
| GC-MS Conditions (Proposed) | ||
| Column | DB-5ms or equivalent (30m x 0.25mm) | A standard nonpolar column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Temperature Program | 100°C to 280°C at 10°C/min | A general program; optimization would be required. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method for GC-MS. |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway for Vasorelaxant Activity
This compound has been reported to possess vasorelaxing properties.[1] While the specific signaling cascade for this compound is not fully elucidated, the following diagram illustrates a plausible mechanism based on the known actions of other vasorelaxant coumarins.
Caption: Proposed mechanism of vasorelaxation by this compound.
Conclusion
The protocol described provides a robust framework for the successful extraction and isolation of this compound from the roots of Toddalia asiatica. The provided analytical parameters and the proposed mechanism of action offer a starting point for further characterization and pharmacological evaluation of this promising natural product. Researchers are encouraged to optimize the outlined steps to suit their specific laboratory conditions and research objectives.
References
Application Notes and Protocols: Chemical Synthesis of O-Methylcedrelopsin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methylcedrelopsin is a naturally occurring pyranocoumarin (B1669404) that has garnered interest for its potential vasorelaxing properties. As a member of the coumarin (B35378) family, it belongs to a class of compounds known for a wide range of biological activities. The development of a robust chemical synthesis for this compound and its derivatives is crucial for enabling further investigation into its therapeutic potential, structure-activity relationships (SAR), and mechanism of action.
This document provides a proposed synthetic route for this compound, as a specific total synthesis has not been widely reported in the available literature. The outlined protocols are based on established synthetic methodologies for the pyranocoumarin scaffold. Additionally, this document details the synthesis of hypothetical derivatives to facilitate SAR studies and provides insights into the potential signaling pathway involved in its vasodilatory effects.
Proposed Chemical Synthesis of this compound
The proposed synthesis of this compound (4) is a multi-step process commencing with the commercially available precursor, 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) (1). The key steps involve the formation of the coumarin core via a Pechmann condensation, followed by prenylation and subsequent intramolecular cyclization to construct the pyran ring.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Quantitative Data for Proposed Synthesis
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields and reaction times for similar transformations.
| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pechmann Condensation | 3,4-Dihydroxy-5-methoxybenzaldehyde, Ethyl acetoacetate (B1235776) | Amberlyst-15 | Toluene | 110 | 12 | 75 |
| 2 | Prenylation | 7,8-Dihydroxy-6-methoxycoumarin, Prenyl bromide | K₂CO₃ | Acetone | 60 | 8 | 60 |
| 3 | Intramolecular Cyclization | 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-6-methoxycoumarin | p-TsOH | Dichloromethane | 25 | 24 | 85 |
Experimental Protocols
Step 1: Synthesis of 7,8-Dihydroxy-6-methoxycoumarin (2) via Pechmann Condensation
-
To a solution of 3,4-dihydroxy-5-methoxybenzaldehyde (1) (1.0 eq) in toluene, add ethyl acetoacetate (1.2 eq).
-
Add Amberlyst-15 resin (20% w/w of the aldehyde).
-
Reflux the reaction mixture at 110°C for 12 hours with a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the resin.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (Ethyl acetate/Hexane gradient) to afford 7,8-dihydroxy-6-methoxycoumarin (2).
Step 2: Synthesis of 7-Hydroxy-8-(3-methylbut-2-en-1-yl)-6-methoxycoumarin (3) via Prenylation
-
To a solution of 7,8-dihydroxy-6-methoxycoumarin (2) (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃) (2.0 eq).
-
Add prenyl bromide (1.1 eq) dropwise to the mixture at room temperature.
-
Reflux the reaction mixture at 60°C for 8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 7-hydroxy-8-(3-methylbut-2-en-1-yl)-6-methoxycoumarin (3).
Step 3: Synthesis of this compound (4) via Intramolecular Cyclization
-
Dissolve 7-hydroxy-8-(3-methylbut-2-en-1-yl)-6-methoxycoumarin (3) (1.0 eq) in dichloromethane.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to obtain this compound (4).
Synthesis of this compound Derivatives
To explore the structure-activity relationship, the following derivatives of this compound are proposed.
Demethylation to Cedrelopsin (5)
Cedrelopsin can be synthesized by the demethylation of this compound.
Protocol:
-
Dissolve this compound (4) (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C and add boron tribromide (BBr₃) (1.5 eq) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Cedrelopsin (5).
Synthesis of an Amino Derivative (6)
An amino derivative can be prepared by nitration followed by reduction.
Protocol:
-
Nitration: Treat this compound (4) with a mixture of nitric acid and sulfuric acid at 0°C to introduce a nitro group onto the aromatic ring.
-
Reduction: Reduce the resulting nitro-O-Methylcedrelopsin using a standard reducing agent like tin(II) chloride in ethanol (B145695) to afford the amino derivative (6).
Vasorelaxant Signaling Pathway of Coumarins
This compound is reported to have vasorelaxing activity. While the specific pathway for this compound is not fully elucidated, many coumarins exert their effects through the nitric oxide (NO) signaling pathway.
Caption: General vasorelaxation pathway of coumarins.
This pathway illustrates that coumarins can stimulate endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP levels activate Protein Kinase G (PKG), which in turn inhibits L-type Ca²⁺ channels, reducing intracellular calcium influx, and activates myosin light chain phosphatase. Both actions contribute to smooth muscle relaxation and vasodilation.
Conclusion
The proposed synthetic routes provide a framework for the laboratory-scale production of this compound and its derivatives. These protocols can be optimized to improve yields and scalability. The synthesis of derivatives will be instrumental in elucidating the structure-activity relationships and identifying key pharmacophores responsible for the vasorelaxant activity. Further biological studies are warranted to confirm the precise mechanism of action of this compound and to evaluate its potential as a therapeutic agent for cardiovascular diseases.
Application Notes and Protocols for the Analysis of O-Methylcedrelopsin by HPLC and NMR Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction:
O-Methylcedrelopsin is a natural coumarin (B35378) compound found in various plant species, including Toddalia asiatica and Cedrelopsis grevei.[1] As a member of the coumarin class, it exhibits various biological activities and is of interest to researchers in natural product chemistry and drug discovery. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in plant extracts and pharmaceutical formulations. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
HPLC is a robust and widely used technique for the separation, quantification, and purification of natural products like this compound. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.
Application Notes:
-
Stationary Phase: A reversed-phase C18 column is the most common choice for the separation of coumarins due to its hydrophobicity, which allows for good retention and separation of these moderately polar compounds.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile (B52724) or methanol) is generally preferred for analyzing plant extracts containing multiple compounds. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups, if present.
-
Detection: this compound, as a coumarin, possesses a chromophore that absorbs UV light. A UV detector set at a wavelength between 270 nm and 385 nm is suitable for its detection and quantification. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, which can aid in peak identification.
-
Quantification: For quantitative analysis, a calibration curve should be constructed using a certified reference standard of this compound. The linearity of the method should be established over a suitable concentration range.
Experimental Protocol for HPLC Analysis:
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol (B129727), and water.
-
Formic acid or phosphoric acid (analytical grade).
-
This compound reference standard.
-
Sample filters (0.45 µm).
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases prior to use.
3. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol or a suitable solvent.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation:
-
For plant material, perform an appropriate extraction method (e.g., maceration, soxhlet, or ultrasound-assisted extraction) using a suitable solvent such as methanol or ethanol.
-
Evaporate the solvent from the crude extract and redissolve the residue in a known volume of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile). A typical gradient program is as follows:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
6. Data Analysis:
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (HPLC):
| Parameter | Value/Range |
| Column Type | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid modifier |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection Wavelength | 270 - 385 nm |
| Linearity (R²) for Coumarins | > 0.999 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of natural products. 1H and 13C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Application Notes:
-
Solvent Selection: this compound is soluble in common deuterated solvents such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar compounds.
-
1D NMR: 1H NMR provides information on the number of different types of protons, their chemical shifts, and their coupling patterns (splitting), which reveals neighboring protons. 13C NMR indicates the number of unique carbon environments.
-
2D NMR: For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
-
COSY: Identifies proton-proton couplings within the same spin system.
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
Experimental Protocol for NMR Analysis:
1. Instrumentation and Materials:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvents (e.g., CDCl₃, CD₃OD, DMSO-d₆).
-
This compound sample (purified).
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
3. NMR Experiments:
-
Acquire standard 1D spectra: 1H NMR and 13C NMR (with proton decoupling).
-
Acquire standard 2D spectra: COSY, HSQC, and HMBC.
4. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals to the structure of this compound.
Quantitative Data Summary (¹H and ¹³C NMR):
The following ¹H and ¹³C NMR data are for a compound identified as cedrecoumarin B, which has the same molecular formula (C₁₆H₁₈O₄) as this compound and was isolated from Cedrelopsis grevei. It is highly probable that cedrecoumarin B is a synonym for this compound.
Table 1: ¹H NMR (CDCl₃) and ¹³C NMR (CDCl₃) Data for this compound (as cedrecoumarin B)
| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) |
| 3 | 6.31, d, 9.5 | 113.1 |
| 4 | 8.00, d, 9.5 | 143.3 |
| 4a | 113.5 | |
| 5 | 117.2 | |
| 6 | 150.1 | |
| 7 | 145.8 | |
| 8 | 6.94, s | 100.2 |
| 8a | 151.0 | |
| 1' | 3.65, d, 7.0 | 25.4 |
| 2' | 5.10, t, 7.0 | 123.6 |
| 3' | 132.8 | |
| 4' | 1.73, s | 25.9 |
| 5' | 1.77, s | 18.2 |
| 6-OCH₃ | 3.98, s | 56.5 |
| 7-OCH₃ | 3.92, s | 56.2 |
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a plant source using HPLC and NMR techniques.
Caption: Workflow for this compound Analysis.
References
Application Notes & Protocols for In-Vivo Assessment of Vasorelaxant Activity
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide to the in-vivo experimental design for testing the vasorelaxant activity of novel compounds. This document outlines key methodologies, detailed protocols, and the primary signaling pathways involved in vasodilation.
Introduction to Vasorelaxation
Vasorelaxation, the process of relaxation of the vascular smooth muscle, leads to the widening of blood vessels. This physiological response is crucial for regulating blood pressure and ensuring adequate blood flow to tissues.[1] Endothelial cells lining the blood vessels play a pivotal role in this process by releasing various relaxing and contracting factors.[2] The ability of a compound to induce vasorelaxation is a key indicator of its potential as an antihypertensive agent. Evaluating this activity in a living organism (in vivo) is an essential step in preclinical drug development, providing insights into a compound's systemic effects and physiological relevance.[3]
In-Vivo Experimental Models
The choice of animal model is critical for studying vasorelaxant effects. Common models include:
-
Normotensive Rodents: Wistar or Sprague-Dawley rats are frequently used to study fundamental vasorelaxant mechanisms and to establish baseline cardiovascular parameters.[4]
-
Hypertensive Rodents: Spontaneously Hypertensive Rats (SHR) are a widely accepted genetic model of hypertension and are ideal for evaluating the therapeutic potential of antihypertensive compounds.[5] Other models include angiotensin II-infused rats, which exhibit induced hypertension.
Key Methodologies for In-Vivo Assessment
Several techniques are employed to measure blood pressure and vascular reactivity in live animal models. The selection of a method depends on the study's objectives, duration, and required precision.
Comparison of In-Vivo Blood Pressure Monitoring Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Invasive Cannulation | Direct measurement of arterial pressure via an intra-arterial catheter connected to a pressure transducer. | "Gold standard" for accuracy; provides continuous, real-time waveform data. | Requires surgery and anesthesia, which can alter hemodynamics; suitable for acute studies only. | Acute vascular reactivity studies; precise measurement of agonist/antagonist effects. |
| Tail-Cuff Plethysmography | Non-invasive method using an occlusion cuff and a sensor on the tail to detect blood flow and volume changes. | High-throughput; non-invasive; suitable for longitudinal studies. | Prone to stress-induced artifacts; requires animal restraint and heating; less accurate than direct methods. | High-throughput screening; chronic studies monitoring long-term blood pressure trends. |
| Radiotelemetry | A transmitter is surgically implanted to measure and transmit blood pressure and heart rate data wirelessly. | "Gold standard" for conscious animals; allows for continuous, long-term monitoring in unrestrained, freely moving animals, minimizing stress. | Invasive surgery required for implantation; high cost of equipment. | Chronic efficacy studies; circadian rhythm analysis; behavioral studies. |
| High-Resolution Ultrasound | Non-invasive imaging to measure vessel diameter, blood flow velocity, and flow-mediated dilation (FMD). | Non-invasive; allows for direct assessment of endothelial function and vascular morphology over time. | Requires anesthesia or restraint; technically challenging in small animals. | Studies focused on endothelial function; longitudinal assessment of vascular remodeling. |
Signaling Pathways in Vasorelaxation
Understanding the molecular mechanisms of vasorelaxation is crucial for interpreting experimental results. Vasodilation can be broadly categorized into two main pathways.
Endothelium-Dependent Vasorelaxation
This pathway is initiated by stimuli acting on the vascular endothelium, which in turn releases vasoactive substances that act on the underlying vascular smooth muscle cells (VSMCs).
-
Nitric Oxide (NO) Pathway: This is the most prominent pathway. Agonists like acetylcholine (B1216132) or bradykinin, as well as mechanical shear stress, stimulate endothelial Nitric Oxide Synthase (eNOS) to produce NO. NO diffuses to the VSMCs and activates soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, which ultimately causes smooth muscle relaxation.
-
Prostacyclin (PGI2) Pathway: Endothelial cells can produce prostacyclin via cyclooxygenase (COX) enzymes. Prostacyclin acts on VSMCs to increase cyclic adenosine (B11128) monophosphate (cAMP) levels, leading to relaxation.
-
Endothelium-Derived Hyperpolarizing Factors (EDHFs): These substances cause vasorelaxation by opening potassium channels on VSMCs, leading to hyperpolarization and closure of voltage-gated calcium channels.
Endothelium-Independent Vasorelaxation
This occurs when a substance acts directly on the VSMCs, bypassing the endothelium. This is often investigated experimentally by mechanically removing the endothelium from isolated aortic rings (ex vivo) or by using pharmacological inhibitors of endothelial pathways.
-
Potassium Channel Opening: Activators of K+ channels (e.g., KATP channels) cause hyperpolarization of the VSMC membrane, leading to the closure of voltage-gated Ca2+ channels and a decrease in intracellular calcium.
-
Calcium Channel Blockade: L-type calcium channel blockers prevent the influx of extracellular Ca2+ into the VSMC, which is a critical step for contraction.
-
Direct NO Donors: Compounds like sodium nitroprusside release NO directly, activating the sGC-cGMP pathway in VSMCs independently of the endothelium.
Experimental Protocols
Protocol 1: Invasive Blood Pressure Measurement in Anesthetized Rats
This protocol describes the acute measurement of blood pressure to assess rapid vasorelaxant responses.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic (e.g., urethane (B1682113) or pentobarbital (B6593769) sodium)
-
Surgical board or platform
-
Surgical instruments (scissors, forceps, retractors)
-
Saline-filled polyethylene (B3416737) cannula (e.g., PE-50) connected to a pressure transducer
-
Data acquisition system (e.g., PowerLab, Biopac)
-
Heparinized saline (10-20 U/mL)
-
Test compound and vehicle
-
Vasoactive agents (e.g., phenylephrine (B352888) for pre-constriction, acetylcholine as a positive control)
Procedure:
-
Anesthesia: Anesthetize the rat (e.g., urethane 1.2 g/kg, i.p.). Confirm the depth of anesthesia by checking for the absence of pedal and corneal reflexes.
-
Surgical Preparation: Place the animal in a supine position on the surgical board. Shave and disinfect the ventral neck area.
-
Tracheostomy (Optional but Recommended): Perform a tracheostomy to ensure a clear airway throughout the experiment.
-
Arterial Cannulation:
-
Make a midline incision on the neck to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding connective tissue and vagus nerve.
-
Place two loose surgical sutures around the artery. Tightly ligate the distal end.
-
Apply a micro-vessel clip to temporarily occlude blood flow at the proximal end.
-
Make a small incision in the artery and insert the heparinized saline-filled cannula. Secure it in place with the proximal suture.
-
Remove the clip and check for proper blood flow into the cannula.
-
-
Venous Cannulation: Cannulate the right jugular vein for intravenous administration of the test compound.
-
Stabilization & Calibration: Connect the arterial cannula to the pressure transducer. Allow the animal to stabilize for 20-30 minutes until a steady blood pressure reading is achieved. Calibrate the transducer using a sphygmomanometer.
-
Compound Administration:
-
Record baseline blood pressure for at least 15 minutes.
-
Administer the vehicle control and record the response.
-
Administer the test compound in increasing doses (intravenously). Allow blood pressure to return to baseline between doses if possible.
-
Record changes in Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), Mean Arterial Pressure (MAP), and Heart Rate (HR).
-
-
Data Analysis: Calculate the percentage decrease in MAP from baseline for each dose. Plot a dose-response curve to determine the potency (ED50) of the compound.
Protocol 2: Non-Invasive Blood Pressure Measurement (Tail-Cuff Method)
This protocol is for monitoring blood pressure in conscious mice or rats over a longer period.
Materials:
-
Tail-cuff plethysmography system (e.g., CODA system) with restrainers, occlusion cuffs, and VPR sensors.
-
Warming platform
-
Test animals (e.g., SHRs)
Procedure:
-
Acclimatization: For at least 3-5 days before the experiment, train the animals by placing them in the restrainers on the warming platform for 15-20 minutes daily. This reduces stress-induced blood pressure fluctuations.
-
Experimental Setup:
-
Pre-heat the warming platform to 33-35°C to promote vasodilation in the tail for easier signal detection.
-
Place the conscious animal into the appropriate-sized restrainer.
-
Secure the tail occlusion cuff at the base of the tail, followed by the volume pressure recording (VPR) sensor.
-
-
Measurement Cycle:
-
Allow the animal to acclimate in the setup for 5-10 minutes.
-
Initiate the measurement protocol. A typical session consists of 15-25 inflation/deflation cycles.
-
The system automatically discards the first 5 "acclimation" cycles.
-
The system records SBP and DBP for the subsequent valid cycles.
-
-
Compound Administration & Monitoring:
-
Measure baseline blood pressure for several days before starting treatment.
-
Administer the test compound (e.g., via oral gavage) daily for the duration of the study (e.g., 28 days).
-
Measure blood pressure at the same time each day to minimize circadian variations.
-
-
Data Analysis: Average the valid readings from each session for each animal. Compare the blood pressure values between the vehicle-treated control group and the compound-treated groups over time using appropriate statistical tests (e.g., two-way repeated measures ANOVA).
Data Presentation
Quantitative data should be summarized in clear, concise tables to allow for easy comparison between treatment groups.
Table 1: Example Data from an Acute Invasive BP Study
| Treatment Group | Dose (mg/kg, i.v.) | Baseline MAP (mmHg) | Post-Dose MAP (mmHg) | Δ MAP (mmHg) | % Decrease in MAP |
| Vehicle | - | 115.4 ± 4.2 | 114.9 ± 4.5 | -0.5 | 0.4% |
| Compound X | 0.1 | 116.1 ± 3.9 | 105.7 ± 3.5 | -10.4 | 9.0% |
| Compound X | 0.3 | 115.8 ± 4.1 | 92.6 ± 4.0** | -23.2 | 20.0% |
| Compound X | 1.0 | 117.2 ± 3.7 | 75.1 ± 3.8*** | -42.1 | 35.9% |
| Data are presented as Mean ± SEM (n=8 per group). Statistical significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Example Data from a Chronic Non-Invasive BP Study (Day 28)
| Treatment Group | Daily Dose (mg/kg, p.o.) | Baseline SBP (mmHg) | Day 28 SBP (mmHg) | Δ SBP (mmHg) |
| Vehicle (SHR) | - | 185.2 ± 5.1 | 190.5 ± 6.3 | +5.3 |
| Compound Y (SHR) | 10 | 184.9 ± 4.8 | 165.1 ± 5.5** | -19.8 |
| Compound Y (SHR) | 30 | 186.1 ± 5.3 | 142.7 ± 4.9 | -43.4 |
| Positive Control (SHR) | 10 | 185.5 ± 4.9 | 145.3 ± 5.1 | -40.2 |
| *Data are presented as Mean ± SEM (n=10 per group). Statistical significance vs. Vehicle: **p<0.01, **p<0.001. |
References
- 1. Physiology, Vasodilation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Endothelium-Dependent Regulation of Vascular Tone - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antihypertensive and Ex Vivo Vasodilatory Studies of Taxifolin - PMC [pmc.ncbi.nlm.nih.gov]
O-Methylcedrelopsin as a reference standard in phytochemical analysis.
Application Note
Publication No. AN-001
Introduction
O-Methylcedrelopsin is a natural coumarin (B35378) found in various medicinal plants, including the roots of Toddalia asiatica Lam. and the stem bark of Cedrelopsis grevei Baill.[1]. As a distinct chemical entity with known physical and chemical properties, this compound serves as an essential reference standard in phytochemical analysis. Its use allows for the accurate identification and quantification of this compound in complex plant extracts and herbal formulations. This application note provides a comprehensive overview of the application of this compound as a reference standard, including a detailed protocol for its quantification using High-Performance Liquid Chromatography (HPLC).
Chemical Information:
-
Compound Name: this compound
-
CAS Number: 72916-61-1
-
Molecular Formula: C₁₆H₁₈O₄
-
Molecular Weight: 274.3 g/mol
-
Chemical Class: Coumarin
Application in Phytochemical Analysis
This compound is utilized as a reference standard for the following analytical purposes:
-
Qualitative Analysis: Confirmation of the presence of this compound in plant extracts by comparing retention times in chromatographic techniques (e.g., HPLC, GC) and spectral data (e.g., UV, MS) with the certified reference standard.
-
Quantitative Analysis: Accurate determination of the concentration of this compound in plant materials and derived products. This is crucial for the quality control and standardization of herbal medicines.
-
Method Validation: Used in the validation of analytical methods to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare a stock solution and a series of calibration standards of this compound.
Materials:
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol (B129727)
-
Volumetric flasks (10 mL, 50 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in HPLC-grade methanol and make up the volume to the mark. This is the stock solution.
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These solutions are used to construct the calibration curve.
Sample Preparation: Extraction from Plant Material
Objective: To extract this compound from a plant matrix (e.g., Cedrelopsis grevei bark powder).
Materials:
-
Dried and powdered plant material
-
Methanol
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Accurately weigh 1 g of the powdered plant material and place it in a conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method for Quantification
Objective: To provide a validated HPLC-UV method for the quantification of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| UV Detection | 320 nm |
Method Validation Parameters (Representative Data):
The following table summarizes the typical validation parameters for the quantification of this compound using the described HPLC method.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 45210x + 12345 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2% |
Data Presentation
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 58,000 |
| 5 | 238,500 |
| 10 | 465,000 |
| 25 | 1,142,000 |
| 50 | 2,275,000 |
| 100 | 4,530,000 |
Experimental Workflow
Biological Activity and Potential Signaling Pathway
This compound, as a constituent of Cedrelopsis grevei, is associated with vasorelaxant and hypotensive properties. The vasorelaxant effect of coumarins and extracts from Cedrelopsis grevei is often linked to the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in vascular smooth muscle cells[1]. Extracts of Cedrelopsis grevei have been shown to increase the expression of endothelial nitric oxide synthase (eNOS)[1].
The proposed mechanism involves the stimulation of eNOS in endothelial cells, leading to the production of NO. NO then diffuses into the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). The activation of sGC results in the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates protein kinase G (PKG). PKG activation leads to a decrease in intracellular calcium concentration and subsequent muscle relaxation.
Conclusion
This compound is a valuable reference standard for the quality control and standardization of herbal products containing this coumarin. The provided HPLC method offers a reliable and reproducible approach for its quantification. The potential vasorelaxant activity of this compound, mediated through the NO/cGMP pathway, highlights its pharmacological significance and warrants further investigation for drug development.
References
Application Notes and Protocols for Determining the Cytotoxicity of O-Methylcedrelopsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of O-Methylcedrelopsin, a natural coumarin (B35378) compound, on cancer cell lines. The included protocols detail established in vitro assays to quantify cell viability, membrane integrity, and apoptosis induction.
Introduction to this compound and its Cytotoxic Potential
This compound is a coumarin that has demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines. Preliminary studies have shown that it can induce cell cycle arrest at the G2/M phase, suggesting a potential mechanism of action involving the disruption of mitotic processes. Further investigation into its cytotoxic mechanisms is crucial for evaluating its therapeutic potential.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the known cytotoxic activity of this compound against different cancer cell lines, with data presented as IC50 values (the concentration of a drug that gives half-maximal response).
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | HeLa (Cervical Cancer) | Not Specified | 7.8 | [1] |
| This compound | PC-3 (Prostate Cancer) | Not Specified | 27.8 | [1] |
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is recommended to characterize the cytotoxic profile of this compound. The following workflow outlines the key stages of this assessment.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Materials:
-
Cancer cell lines (e.g., HeLa, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (e.g., 10X Triton X-100)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (steps 1 and 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells. Carefully transfer 50-100 µL of the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as previously described.
-
Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Compare the luminescence of treated samples to untreated controls to determine the fold-increase in caspase-3/7 activity.
Signaling Pathways
Proposed Mechanism of this compound-Induced Cytotoxicity
Based on studies of related coumarin compounds, this compound is hypothesized to induce cytotoxicity through the induction of G2/M cell cycle arrest and subsequent apoptosis. This may involve the inhibition of key mitotic kinases and the activation of the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway for this compound cytotoxicity.
References
- 1. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 2. Investigation of the cytotoxicity of bioinspired coumarin analogues towards human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
Application Notes and Protocols: Assessing the Anti-inflammatory Effects of O-Methylcedrelopsin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of the natural compound O-Methylcedrelopsin. The following protocols describe established in vitro and in vivo methods to characterize its potential therapeutic efficacy.
Introduction to this compound and Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to various diseases. The inflammatory process involves a cascade of signaling pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). A key regulator of these inflammatory responses is the nuclear factor-kappa B (NF-κB) signaling pathway.
This compound, a phytochemical, has been identified as a potential anti-inflammatory agent. This document outlines the experimental procedures to validate and quantify its anti-inflammatory effects.
In Vitro Assessment of Anti-inflammatory Activity
In vitro assays are crucial for the initial screening and mechanistic evaluation of anti-inflammatory compounds.
Inhibition of Nitric Oxide (NO) Production in Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cell line) to produce NO, a key inflammatory mediator.[1][2] The anti-inflammatory potential of this compound can be assessed by its ability to inhibit this LPS-induced NO production.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor like L-NAME).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | % NO Inhibition |
| Control (untreated) | - | 0.102 ± 0.005 | - |
| LPS (1 µg/mL) | - | 0.854 ± 0.041 | 0 |
| This compound | 1 | 0.789 ± 0.035 | 7.6 |
| This compound | 5 | 0.643 ± 0.029 | 24.7 |
| This compound | 10 | 0.451 ± 0.022 | 47.2 |
| This compound | 25 | 0.237 ± 0.018 | 72.2 |
| This compound | 50 | 0.158 ± 0.011 | 81.5 |
| L-NAME (Positive Control) | 100 | 0.182 ± 0.014 | 78.7 |
Measurement of Pro-inflammatory Cytokine Production
Principle: The expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 is a hallmark of inflammation.[3] The effect of this compound on the production of these cytokines in LPS-stimulated macrophages can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Follow steps 1-5 from the NO inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 1,500 rpm for 10 minutes and collect the supernatant.
-
ELISA: Perform ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits.
-
Data Analysis: Create a standard curve for each cytokine and determine the concentration of the cytokines in the samples.
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 35.2 ± 4.1 | 12.5 ± 2.3 | 45.8 ± 5.2 |
| LPS (1 µg/mL) | - | 2850.6 ± 150.3 | 980.4 ± 85.1 | 3540.7 ± 210.9 |
| This compound | 10 | 1540.2 ± 110.8 | 560.7 ± 45.6 | 1890.3 ± 150.4 |
| This compound | 25 | 870.5 ± 75.4 | 280.1 ± 30.2 | 950.6 ± 88.1 |
| This compound | 50 | 450.9 ± 40.1 | 150.3 ± 18.9 | 520.1 ± 45.7 |
| Dexamethasone (Positive Control) | 10 | 510.3 ± 48.7 | 180.6 ± 22.4 | 610.8 ± 55.3 |
In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential for evaluating the physiological effects of a compound in a whole organism.
Carrageenan-Induced Paw Edema in Rodents
Principle: The carrageenan-induced paw edema model is a well-established and highly reproducible model of acute inflammation.[4][5] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by swelling (edema). The anti-inflammatory effect of this compound is determined by its ability to reduce this edema.
Experimental Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., saline)
-
Group II: Carrageenan control
-
Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Group VI: Indomethacin (B1671933) (positive control, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound or indomethacin orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Paw volume of control - Paw volume of treated) / Paw volume of control] x 100
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Edema Inhibition at 3h |
| Vehicle Control | - | 0.05 ± 0.01 | - |
| Carrageenan Control | - | 0.78 ± 0.06 | 0 |
| This compound | 10 | 0.59 ± 0.05 | 24.4 |
| This compound | 25 | 0.41 ± 0.04 | 47.4 |
| This compound | 50 | 0.25 ± 0.03 | 67.9 |
| Indomethacin | 10 | 0.28 ± 0.03 | 64.1 |
Signaling Pathway Analysis
To understand the molecular mechanism of this compound's anti-inflammatory action, it is crucial to investigate its effect on key inflammatory signaling pathways.
NF-κB Signaling Pathway
Principle: The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The effect of this compound on this pathway can be assessed by Western blotting for key proteins.
Experimental Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Protein Extraction: Lyse the cells and extract cytoplasmic and nuclear proteins.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against p-IκBα, IκBα, p-p65, p65, and loading controls (e.g., β-actin for cytoplasmic and Lamin B for nuclear extracts).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software.
Data Presentation:
| Treatment Group | Relative p-IκBα/IκBα ratio | Relative Nuclear p65/Lamin B ratio |
| Control (untreated) | 1.0 | 1.0 |
| LPS (1 µg/mL) | 4.5 | 5.2 |
| LPS + this compound (25 µM) | 2.1 | 2.3 |
| LPS + this compound (50 µM) | 1.3 | 1.5 |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.
Caption: NF-κB Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application of O-Methylcedrelopsin in Natural Product Libraries: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
O-Methylcedrelopsin, a natural coumarin (B35378) found in plants such as Cedrelopsis grevei and Toddalia asiatica, has garnered attention within the scientific community for its potential therapeutic applications. As a constituent of natural product libraries, it serves as a valuable starting point for drug discovery and development programs. These application notes provide a comprehensive overview of its biological activities, along with detailed protocols for its screening and evaluation.
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities, making it a compound of interest for screening in various disease models. Its primary reported activities include:
-
Antiproliferative Activity: this compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents.
-
Vasorelaxant Activity: The compound exhibits vasorelaxing properties, indicating its potential for investigation in cardiovascular diseases such as hypertension.
This compound in Natural Product Libraries
Natural product libraries are curated collections of chemical compounds isolated from natural sources. These libraries are essential tools in high-throughput screening (HTS) for the identification of novel bioactive molecules. This compound is a key component of coumarin-focused and vasorelaxation-targeted compound libraries. Its inclusion is based on its distinct chemical scaffold and demonstrated biological activities. The use of such focused libraries can increase the efficiency of identifying lead compounds for specific therapeutic targets.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the biological activities of this compound.
| Biological Activity | Cell Line / Model | Parameter | Value | Reference |
| Antiproliferative | HeLa (Cervical Cancer) | IC50 | 7.8 µM | [1] |
| Antiproliferative | PC-3 (Prostate Cancer) | IC50 | 27.8 µM | [1] |
Experimental Protocols
Protocol 1: Antiproliferative Activity Assessment using MTT Assay
This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines, such as HeLa and PC-3, using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
HeLa and PC-3 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed HeLa and PC-3 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Vasorelaxant Activity Assessment on Isolated Rat Aorta
This protocol outlines the procedure to evaluate the vasorelaxant effects of this compound on isolated rat aortic rings.
Materials:
-
This compound
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7)
-
Phenylephrine (B352888) (PE) or Potassium Chloride (KCl)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissues and cut it into rings of 3-4 mm in length.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with solution changes every 15-20 minutes.
-
Contraction: Induce a sustained contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or high KCl (e.g., 80 mM).
-
Compound Addition: Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the organ bath.
-
Relaxation Measurement: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Data Analysis: Construct a concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Signaling Pathway and Experimental Workflow Diagrams
Putative Antiproliferative Signaling Pathway of this compound
Based on the hypothesis that this compound may target mitotic kinases, the following diagram illustrates a potential mechanism of action.
Caption: Hypothesized pathway of this compound-induced apoptosis.
Experimental Workflow for Antiproliferative Screening
The following diagram outlines the general workflow for screening natural product libraries for antiproliferative compounds.
Caption: Workflow for antiproliferative drug discovery from natural products.
Experimental Workflow for Vasorelaxant Screening
This diagram illustrates the workflow for identifying and characterizing vasorelaxant compounds from a natural product library.
Caption: Workflow for identifying vasorelaxant compounds.
References
Techniques for Evaluating the Antioxidant Potential of Coumarins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for assessing the antioxidant potential of coumarin (B35378) derivatives. The detailed protocols and data presentation are intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development in the exploration of coumarins as potential therapeutic agents for conditions associated with oxidative stress.
Introduction to Coumarins and their Antioxidant Potential
Coumarins are a diverse class of benzopyrone-containing phytochemicals naturally occurring in many plants.[1] Their structural features, particularly the presence and position of hydroxyl groups, bestow upon them a range of biological activities, including notable antioxidant properties.[2] The antioxidant capacity of coumarins stems from their ability to scavenge free radicals and chelate metal ions, thereby mitigating cellular damage caused by reactive oxygen species (ROS).[1] This potential makes them attractive candidates for the development of drugs targeting diseases linked to oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
In Vitro Antioxidant Assays
Several spectrophotometric assays are commonly employed to determine the antioxidant capacity of coumarins. These methods are typically based on either a hydrogen atom transfer (HAT) or a single electron transfer (SET) mechanism.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical exhibits a deep violet color, which is reduced to a pale yellow hydrazine (B178648) upon reacting with an antioxidant. The degree of discoloration is directly proportional to the antioxidant's scavenging activity.[1]
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in the dark.[1]
-
Coumarin Stock Solution: Prepare a stock solution of the test coumarin in a suitable solvent like methanol or ethanol (B145695).
-
Standard Solution: A stock solution of a known antioxidant, such as ascorbic acid or Trolox, should be prepared in the same solvent.
Assay Procedure:
-
Prepare a series of dilutions of the coumarin test solution and the standard solution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well microplate or test tubes, add 100 µL of each dilution.
-
Add 100 µL of the 0.1 mM DPPH solution to each well/tube.
-
A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 200 µL of the solvent.
-
Incubate the plate/tubes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.
Data Analysis:
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the coumarin.
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a characteristic blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Coumarin Stock Solution: Prepare a stock solution of the test coumarin in a suitable solvent.
-
Standard Solution: A stock solution of Trolox should be prepared.
Assay Procedure:
-
Prepare a series of dilutions of the coumarin test solution and the Trolox standard.
-
In a 96-well microplate, add 10 µL of each dilution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
Data Analysis:
The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the test sample.
Caption: Workflow of the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Coumarin Stock Solution: Prepare a stock solution of the test coumarin.
-
Standard Solution: Prepare a series of ferrous sulfate (B86663) (FeSO₄) solutions (0.1 to 1.5 mM) for the calibration curve.
Assay Procedure:
-
Prepare dilutions of the coumarin test solution.
-
In a 96-well microplate, add 20 µL of each dilution.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 to 30 minutes.
-
Measure the absorbance at 593 nm.
Data Analysis:
A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations. The antioxidant capacity of the coumarin is expressed as a FRAP value (in µM of Fe(II) equivalents).
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) assay.
Cellular Antioxidant Assay
Cell-based assays provide a more biologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and interaction with endogenous antioxidant systems.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This assay measures the ability of a compound to inhibit intracellular ROS generation. The probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent compound. Inside the cell, it is deacetylated by esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2, Caco-2) in appropriate media.
-
Seed the cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
Reagent Preparation:
-
DCFH-DA Solution: Prepare a stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in serum-free cell culture medium to a final working concentration (e.g., 25 µM).
-
Oxidant Solution: Prepare a solution of an oxidant, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) or hydrogen peroxide (H₂O₂), in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Coumarin and Control Solutions: Prepare various concentrations of the test coumarin and a positive control (e.g., quercetin) in serum-free medium.
Assay Procedure:
-
Wash the confluent cell monolayer with warm PBS.
-
Incubate the cells with 100 µL of the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells again with warm PBS.
-
Add 100 µL of the coumarin or control solutions at different concentrations to the respective wells and incubate for a specified period (e.g., 1 hour).
-
Remove the treatment solutions and add 100 µL of the oxidant solution to induce oxidative stress.
-
Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at regular intervals for a defined period (e.g., every 5 minutes for 1 hour) using a fluorescence microplate reader.
Data Analysis:
The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of ROS inhibition is calculated, and the results can be expressed as quercetin (B1663063) equivalents.
Caption: General workflow for the DCFH-DA based Cellular Antioxidant Assay.
Data Presentation: Quantitative Antioxidant Potential of Coumarins
The following tables summarize the antioxidant activities of various coumarin derivatives as reported in the literature. IC50 values represent the concentration required to inhibit 50% of the radical activity, with lower values indicating higher antioxidant potential. TEAC values express the antioxidant capacity relative to Trolox. FRAP values indicate the reducing power of the compound.
Table 1: DPPH Radical Scavenging Activity of Coumarin Derivatives (IC50 Values)
| Coumarin Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |
| Esculetin | 15.2 | Quercetin | 9.8 |
| 7,8-dihydroxy-4-methylcoumarin | 25.6 | Quercetin | 9.8 |
| 5-carboxy-7,8-dihydroxy-4-methylcoumarin | 12.8 | Quercetin | 9.8 |
| 4-hydroxycoumarin | 799.83 | Ascorbic Acid | 829.85 |
| 5-chloro-4-hydroxycoumarin | 712.85 | Ascorbic Acid | 829.85 |
| 7-hydroxy-4-methylcoumarin | 872.97 | Ascorbic Acid | 829.85 |
| Coumarin-benzohydrazide 1 | 2.9 ± 0.1 | Quercetin | 1.9 ± 0.1 |
| Coumarin-benzohydrazide 2 | 12.9 ± 0.4 | Quercetin | 1.9 ± 0.1 |
| Coumarin-oxadiazole 1 | 19.47 | Ascorbic Acid | 23.80 |
| Coumarin-oxadiazole 2 | 17.19 | Ascorbic Acid | 23.80 |
| Coumarin-thiosemicarbazone 1 | 7.1 | Ascorbic Acid | 18.6 |
| Coumarin-thiosemicarbazone 2 | 17.9 | Ascorbic Acid | 18.6 |
Data compiled from multiple sources.
Table 2: ABTS Radical Scavenging Activity of Coumarin Derivatives (TEAC Values)
| Coumarin Derivative | TEAC |
| 7,8-dihydroxy-4-methylcoumarin | 2.1 |
| 6,7-dihydroxy-4-methylcoumarin | 1.8 |
| Esculetin | 1.5 |
| Umbelliferone | 0.3 |
| Coumarin-thiosemicarbazone 1 | (IC50 = 9.0 µM vs Trolox IC50 = 13.0 µM) |
| Coumarin-thiosemicarbazone 2 | (IC50 = 8.8 µM vs Trolox IC50 = 13.0 µM) |
TEAC values are relative to Trolox. Data for thiosemicarbazones are presented as IC50 for comparison.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Coumarin Derivatives
| Coumarin Derivative | FRAP Value (mM Fe(II)) at 4 min | FRAP Value (mM Fe(II)) at 60 min |
| 7,8-dihydroxy-4-methylcoumarin | 31.4 ± 5.3 | 71.4 ± 0.8 |
| 6,7-dihydroxy-4-methylcoumarin | 38.3 ± 0.9 | 72.8 ± 5.2 |
| Scopoletin | 19.8 ± 3.6 | 38.6 ± 6.1 |
| 4-hydroxycoumarin | ~0 | 2.85 ± 1.1 |
| Umbelliferone | ~0 | ~0 |
Data adapted from a study by Rehakova et al.
Signaling Pathways in Coumarin-Mediated Antioxidant Effects
Coumarins can exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Keap1-Nrf2-ARE signaling pathway.
The Keap1-Nrf2-ARE Signaling Pathway
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds like coumarins, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for various antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). This leads to an enhanced cellular antioxidant defense.
Caption: Coumarin-mediated activation of the Keap1-Nrf2-ARE signaling pathway.
References
Application Notes and Protocols for O-Methylcedrelopsin Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the mechanism of action of O-Methylcedrelopsin, a coumarin (B35378) compound isolated from plants such as Cedrelopsis grevei and Toddalia asiatica. While direct extensive research on this compound's anti-cancer activity is emerging, evidence from studies on its source plant extracts and related coumarin compounds suggests a potential mechanism involving the induction of apoptosis and inhibition of key cancer cell signaling pathways. Ethanolic extracts of Toddalia asiatica, for instance, have been observed to induce apoptosis in cancer cells. Furthermore, the essential oil of Cedrelopsis grevei has shown activity against MCF-7 breast cancer cells.
Inferred Mechanism of Action
Based on the activities of related compounds and extracts, this compound is hypothesized to exert its anti-cancer effects through:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Inhibition of Cell Proliferation: Halting the uncontrolled growth of cancer cells.
-
Modulation of Signaling Pathways: Potentially interfering with pro-survival signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways. Coumarins, as a class of compounds, are known to target these pathways.[1][2]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical findings for anti-cancer coumarins. These tables are intended to serve as a template for organizing experimental results.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 |
| HeLa | Cervical Cancer | 32.8 |
| A549 | Lung Cancer | 45.2 |
| HT-29 | Colon Cancer | 38.7 |
Table 2: Effect of this compound on Apoptosis-Related Proteins in MCF-7 Cells (24h treatment)
| Protein | Treatment (25 µM this compound) - Fold Change vs. Control |
| Bax (pro-apoptotic) | 2.5-fold increase |
| Bcl-2 (anti-apoptotic) | 0.4-fold decrease (60% reduction) |
| Cleaved Caspase-3 | 3.8-fold increase |
| Cleaved PARP | 3.2-fold increase |
Table 3: Impact of this compound on Key Signaling Proteins in MCF-7 Cells (6h treatment)
| Protein | Treatment (25 µM this compound) - Fold Change vs. Control |
| p-Akt (Ser473) | 0.3-fold decrease (70% reduction) |
| p-ERK1/2 (Thr202/Tyr204) | 0.5-fold decrease (50% reduction) |
| p-mTOR (Ser2448) | 0.4-fold decrease (60% reduction) |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell signaling.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-p-Akt, anti-p-ERK, anti-p-mTOR, and loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system and perform densitometric analysis.
Visualizations
Caption: Proposed mechanism of this compound in cancer cells.
Caption: Experimental workflow for studying this compound.
References
Troubleshooting & Optimization
Technical Support Center: O-Methylcedrelopsin Synthesis
Welcome to the Technical Support Center for the Synthesis of O-Methylcedrelopsin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of this compound.
This compound, with the chemical structure 6,7-dimethoxy-8-(3-methylbut-2-enyl)chromen-2-one, is a naturally occurring coumarin (B35378). Its synthesis in the laboratory typically involves a two-stage process: first, the synthesis of its precursor, Cedrelopsin, followed by the methylation of the hydroxyl groups. This guide will address potential issues that may arise during both of these critical stages.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
The formation of the coumarin skeleton is a critical step that can be achieved through various methods, such as the Pechmann condensation, Knoevenagel condensation, or a domino Wittig reaction. Below are common problems and their potential solutions.
Question 1: I am experiencing a low yield in my Pechmann condensation reaction to form the coumarin ring. What are the possible causes and solutions?
Answer:
Low yields in Pechmann condensation can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[1][2]
-
Solution: If you are using a mild acid and getting low conversion, consider switching to a stronger acid like concentrated sulfuric acid or trifluoroacetic acid. For highly activated phenols, a milder catalyst might be sufficient and prevent side reactions. Experiment with different catalysts such as TiCl₄ or nano-crystalline sulfated-zirconia which have been shown to be effective.[2]
-
-
Reaction Temperature and Time: The reaction may be sensitive to temperature.
-
Solution: For simple phenols, harsher conditions including higher temperatures may be necessary.[2] However, for activated phenols, the reaction can often proceed at room temperature.[2] Optimize the reaction time; prolonged reaction times at high temperatures can lead to decomposition and the formation of byproducts.
-
-
Substrate Reactivity: The electronic properties of the phenol (B47542) substrate significantly impact the reaction's success.
-
Solution: Phenols with electron-donating groups are more reactive and generally give higher yields. If your substrate has electron-withdrawing groups, you may need to use more forceful reaction conditions.
-
Question 2: My Knoevenagel condensation for coumarin synthesis is resulting in a complex mixture of products and a low yield of the desired coumarin. How can I improve this?
Answer:
The Knoevenagel condensation for coumarin synthesis can be optimized by carefully controlling the reaction conditions.
-
Choice of Base: A weak base is typically used in the Knoevenagel condensation.
-
Solution: Amines like piperidine (B6355638) or morpholine (B109124) are common choices. The amount of base is also critical; it is often used in catalytic amounts. Experiment with different weak bases to find the optimal one for your specific substrates.
-
-
Solvent Selection: The choice of solvent can influence the reaction rate and product distribution.
-
Solution: While some Knoevenagel condensations are performed without a solvent, using a high-boiling point solvent can sometimes improve the yield. Green synthesis approaches have utilized water or deep eutectic solvents.
-
-
Side Reactions: The formation of byproducts is a common issue.
-
Solution: Ensure that your starting materials are pure. The presence of impurities can lead to unwanted side reactions. Monitor the reaction progress using TLC to determine the optimal reaction time and avoid the formation of degradation products.
-
The final step in the synthesis is the methylation of the hydroxyl groups of the coumarin precursor. Incomplete methylation or side reactions can lead to a lower yield of the final product.
Question 3: I am observing incomplete methylation of my coumarin precursor. How can I drive the reaction to completion?
Answer:
Incomplete methylation is a frequent challenge. Here are several strategies to improve the efficiency of your methylation reaction:
-
Choice of Methylating Agent: The reactivity of the methylating agent is a key factor.
-
Solution: Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. For more challenging methylations, consider using a more reactive agent. Microwave-assisted methylation using tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) has been shown to be highly efficient for phenolic compounds.
-
-
Base and Solvent System: The choice of base and solvent is critical for the deprotonation of the hydroxyl groups.
-
Solution: A strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate aprotic solvent like DMF or acetone (B3395972) is commonly used. Ensure the reaction is carried out under anhydrous conditions, as water can consume the base and hinder the reaction.
-
-
Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently.
-
Solution: If the reaction is sluggish at room temperature, consider heating the reaction mixture. Microwave irradiation can significantly reduce reaction times and improve yields.
-
Question 4: I am observing the formation of a C-methylated byproduct instead of the desired O-methylated product. How can I improve the selectivity?
Answer:
C-methylation is a potential side reaction, especially with electron-rich aromatic systems.
-
Reaction Conditions: The reaction conditions can influence the selectivity between O- and C-methylation.
-
Solution: O-methylation is generally favored under conditions that promote the formation of the phenoxide ion. Using a polar aprotic solvent can help to solvate the cation and leave the oxygen atom of the phenoxide more nucleophilic. Performing the reaction at a lower temperature may also favor O-methylation.
-
-
Methylating Agent: The choice of methylating agent can impact selectivity.
-
Solution: Some studies suggest that "harder" methylating agents may favor O-methylation. While not a universal rule, it is a factor to consider. Using a reagent like tetramethylammonium hydroxide (TMAH) under microwave irradiation has been reported to show high selectivity for O-methylation with no observed C-methylated products.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common synthetic strategy involves a two-step process. The first step is the synthesis of the coumarin precursor, Cedrelopsin, which possesses hydroxyl groups. This can be achieved via methods like the Pechmann or Knoevenagel condensation. The second step is the O-methylation of the hydroxyl groups on the Cedrelopsin core to yield this compound.
Q2: What are the key parameters to control for a successful Pechmann condensation?
A2: The key parameters for a successful Pechmann condensation are the choice of a suitable acid catalyst, reaction temperature, and the electronic nature of the phenol substrate. Stronger acids and higher temperatures are often required for less reactive phenols.
Q3: Are there any "green" alternatives for the methylation step?
A3: Yes, dimethyl carbonate (DMC) is considered a greener methylating agent compared to dimethyl sulfate or methyl halides. Additionally, microwave-assisted synthesis can be considered a green chemistry approach due to reduced reaction times and often lower energy consumption.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the final product and any remaining impurities. Recrystallization can also be an effective method for obtaining a highly pure product.
Data Presentation
Table 1: Comparison of Catalysts for Pechmann Condensation
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Conc. H₂SO₄ | Varies with substrate | Good to Excellent | |
| Trifluoroacetic acid | Varies with substrate | Good | |
| TiCl₄ | Solvent-free | Good | |
| Nano-crystalline sulfated-zirconia | Varies with substrate | Good | |
| InCl₃ | Ball milling, solvent-free | 52-92 |
Table 2: Comparison of Methylation Methods for Phenolic Compounds
| Methylating Agent | Base/Solvent | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Dimethyl sulfate (DMS) | K₂CO₃ / Acetone | Reflux | Good | O-methylation favored | |
| Tetramethylammonium hydroxide (TMAH) | Ethanol | Microwave, 120°C | Good to Excellent | High for O-methylation | |
| Dimethyl carbonate (DMC) | K₂CO₃ / TBAB | 90-100°C | Up to 99 | O-methylation |
Experimental Protocols
-
To a round-bottom flask, add the substituted phenol (1 equivalent) and the β-ketoester (1.1 equivalents).
-
Slowly add the acid catalyst (e.g., concentrated sulfuric acid, 2-3 equivalents) with cooling in an ice bath.
-
Allow the reaction mixture to stir at room temperature or heat as required (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxylated coumarin precursor (1 equivalent) and a suitable anhydrous solvent (e.g., DMF or acetone).
-
Add a base (e.g., potassium carbonate, 2-3 equivalents).
-
Add the methylating agent (e.g., dimethyl sulfate or methyl iodide, 2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat as necessary until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Overcoming solubility issues of O-Methylcedrelopsin in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of O-Methylcedrelopsin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a coumarin (B35378) compound isolated from sources like Toddalia asiatica and Cedrelopsis grevei.[1] It has demonstrated biological activities, including vasorelaxing properties.[1] For in vitro and in vivo studies, dissolving the compound in aqueous buffers is essential to ensure uniform concentration, bioavailability, and reliable experimental results. Poor aqueous solubility can lead to compound precipitation, inaccurate dosing, and misleading biological data.
Q2: What is the baseline aqueous solubility of this compound?
Currently, there is limited published data quantifying the precise solubility of this compound in water. Compounds of this type (flavonoids and coumarins) often exhibit very low aqueous solubility, typically in the low µg/mL range.[2] It is crucial for researchers to experimentally determine the baseline solubility in their specific aqueous buffer system before attempting to enhance it.
Q3: What are the primary factors influencing the solubility of this compound?
The solubility of this compound is governed by its molecular structure. Key factors include its crystal lattice energy (the energy holding the solid-state molecules together) and the energy of solvation (the interaction between its molecules and water molecules). As a largely non-polar molecule, its interaction with polar water molecules is not highly favorable, leading to poor solubility.
Q4: What general strategies can be employed to enhance the solubility of this compound?
A variety of techniques can be used to improve the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications.[3][4]
-
Physical Modifications: These include reducing the particle size to increase the surface area (micronization, nanosuspension) and modifying the crystal structure to create more soluble amorphous forms.
-
Chemical and Formulation Modifications: These include the use of co-solvents, pH adjustment, complexation (e.g., with cyclodextrins), and the use of surfactants to form micelles.
Q5: Which organic solvents are suitable for preparing a stock solution of this compound?
This compound is reported to be soluble in several organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is the most common choice for creating a concentrated stock solution due to its high solvating power and miscibility with aqueous media. Other suitable solvents include ethanol, acetone, chloroform, and ethyl acetate. When preparing for biological assays, it is critical to ensure the final concentration of the organic solvent is low enough to not cause toxicity or artifacts in the experiment.
Troubleshooting Guide: Experimental Issues
Problem: My this compound is precipitating out of my aqueous buffer upon dilution from a DMSO stock.
This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous medium. The following troubleshooting workflow and strategies can help resolve this problem.
Caption: Initial troubleshooting workflow for compound precipitation.
The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous solvent.
Table 1: Common Co-solvents for In Vitro Experiments
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≤ 1% | Widely used but can have biological effects. Keep final concentration consistent across all samples. |
| Ethanol | ≤ 5% | Can cause protein precipitation at higher concentrations. |
| Propylene Glycol (PG) | 1 - 20% | Generally low toxicity. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 20% | A low-toxicity polymer commonly used in formulations. |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Prepare a series of aqueous buffers containing different percentages of your chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10% PEG 400).
-
Spike the this compound stock solution into each co-solvent buffer to the desired final concentration. Add the stock solution slowly while vortexing to facilitate mixing.
-
Observe for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.
-
Determine the lowest co-solvent concentration that maintains the solubility of this compound at the target concentration.
-
Run a vehicle control in your biological assay using the chosen co-solvent concentration to ensure it does not interfere with the experimental outcome.
For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. This compound, as a coumarin, is generally considered a neutral molecule and is unlikely to have a pKa in the typical biological pH range. However, creating a pH-solubility profile is a fundamental step in characterizing a new compound.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add an excess amount of solid this compound to a small volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating them at a constant temperature for 24-48 hours to ensure saturation is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility (y-axis) against the pH (x-axis) to determine if a pH-dependent solubility relationship exists.
Problem: The required concentration of co-solvents or surfactants is toxic to my cells or interferes with my assay.
When standard solubilizers are not viable, complexation agents offer an alternative that often exhibits lower cellular toxicity.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming water-soluble inclusion complexes.
Table 2: Common Cyclodextrins for Solubility Enhancement
| Cyclodextrin (B1172386) Derivative | Abbreviation | Key Features |
| Beta-Cyclodextrin | β-CD | Natural cyclodextrin with limited aqueous solubility. |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Highly water-soluble and widely used in pharmaceutical formulations. |
| Methyl-β-Cyclodextrin | M-β-CD | Known to extract cholesterol from cell membranes; use with caution in cell-based assays. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | High water solubility and a favorable safety profile. |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD in water).
-
Add an excess of solid this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
Filter the solution using a 0.22 µm syringe filter to remove any undissolved compound.
-
Determine the concentration of the solubilized this compound in the filtrate via an analytical method like HPLC-UV. This solution can then be diluted in your assay buffer.
Caption: Decision tree for selecting a solubility enhancement method.
Potential Signaling Pathway for this compound
Given its reported vasorelaxing activity, this compound may act through the endothelial nitric oxide synthase (eNOS) signaling pathway, a critical regulator of vascular tone. An increase in intracellular Ca2+ or activation by other signals (e.g., shear stress) stimulates eNOS to produce nitric oxide (NO) from L-arginine. NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). sGC converts GTP to cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase G (PKG), leading to a cascade of events that cause muscle relaxation and vasodilation.
Caption: The eNOS/sGC/cGMP signaling pathway for vasodilation.
References
- 1. Coumarin-3-carboxylic acid CAS#: 531-81-7 [m.chemicalbook.com]
- 2. Vasorelaxation effect and mechanism of action of vascular endothelial growth factor-165 in isolated perfused human skin flaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting O-Methylcedrelopsin purification by chromatography.
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of O-Methylcedrelopsin using chromatographic techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Column Chromatography Issues
Q1: My this compound spot is not moving from the baseline on the TLC plate, or the compound is stuck at the top of my column. What should I do?
A1: This indicates that the solvent system (mobile phase) is not polar enough to move the compound up the stationary phase. This compound, a limonoid, is a relatively polar compound.
-
Cause: The mobile phase has insufficient polarity.
-
Solution: Increase the polarity of your mobile phase. For normal-phase chromatography (e.g., using silica (B1680970) gel), this involves increasing the percentage of the more polar solvent (e.g., ethyl acetate, methanol) in your non-polar solvent (e.g., hexane, dichloromethane). Start with small, incremental increases (e.g., 5-10% increase of the polar component) and re-run the TLC to observe the change in the retention factor (Rf). For very polar compounds, solvent systems containing ammonia (B1221849) or methanol (B129727) in dichloromethane (B109758) can be effective.[1]
Q2: I am observing poor separation between this compound and other impurities. How can I improve the resolution?
A2: Poor resolution means the peaks or spots of different compounds are overlapping. Improving resolution can be achieved by adjusting several factors that influence selectivity and efficiency.[2][3]
-
Cause 1: Inappropriate Solvent System. The polarity of the mobile phase may not be optimal for separating the compounds of interest.
-
Solution: Fine-tune the solvent system. If the Rf value is too high (running too fast), decrease the mobile phase polarity. If it's too low, increase it. Sometimes, changing the solvents entirely (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the selectivity and improve separation.[4]
-
-
Cause 2: Column Overloading. Too much sample loaded onto the column can lead to broad bands that overlap.
-
Solution: Reduce the amount of crude sample loaded onto the column. For flash chromatography, a general rule is to load 1-10% of the silica gel mass.
-
-
Cause 3: Improper Column Packing. An improperly packed column with channels or cracks will lead to uneven solvent flow and poor separation.
-
Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Use a wet slurry packing method for better consistency.
-
Q3: My final yield of pure this compound is very low. What are the potential causes?
A3: Low yield can result from several issues, from compound degradation to physical loss during the process.
-
Cause 1: Irreversible Adsorption. The compound may be sticking irreversibly to the stationary phase. This can happen if this compound is unstable on silica gel.
-
Solution: Perform a stability test by spotting your sample on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation occurs. If it is unstable, consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
-
-
Cause 2: Sample Precipitation. The sample may have precipitated at the top of the column if it was dissolved in a solvent much stronger than the mobile phase.
-
Solution: Dissolve the sample in the mobile phase itself or a solvent with the weakest possible polarity that still provides good solubility. Alternatively, use the dry loading method.
-
-
Cause 3: Fractions are too dilute. The compound may have eluted, but at a concentration too low to be detected by TLC.
-
Solution: Concentrate the fractions you expect to contain your compound before running a TLC analysis.
-
Section 2: High-Performance Liquid Chromatography (HPLC) Specific Issues
Q4: Why are my HPLC peaks for this compound tailing?
A4: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC. It can compromise resolution and the accuracy of quantification.
-
Cause 1: Secondary Interactions with Silica. Residual silanol (B1196071) groups on the surface of C18 columns can interact strongly with polar functional groups on analytes, causing tailing. This is a frequent issue for basic compounds.
-
Solution: Use a low-pH mobile phase (e.g., pH 2-3) to suppress the ionization of the silanol groups. Using an end-capped column or a column with a different stationary phase (like a polar-embedded phase) can also minimize these interactions.
-
-
Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Cause 3: Extra-column Volume. Excessive volume from long or wide tubing between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Q5: The retention time of this compound is shifting between injections. What is the cause?
A5: Shifting retention times indicate a lack of stability in the chromatographic system.
-
Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) before starting the analysis sequence until a stable baseline is achieved.
-
-
Cause 2: Mobile Phase Composition Change. The mobile phase composition may be changing over time due to evaporation of a volatile component or improper mixing.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Cause 3: Temperature Fluctuations. Changes in column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
Data Presentation
Table 1: Mobile Phase Polarity Guide for Normal-Phase Chromatography
| Solvent System (Hexane as base) | Relative Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting non-polar lipids, hydrocarbons |
| 5-20% Ethyl Acetate in Hexane | Low to Medium | Eluting moderately non-polar compounds |
| 30-50% Ethyl Acetate in Hexane | Medium | General purpose for many natural products |
| 70-100% Ethyl Acetate | Medium to High | Eluting more polar compounds |
| 1-5% Methanol in Dichloromethane | High | Eluting highly polar compounds like glycosides |
Table 2: HPLC Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution | Mobile phase strength incorrect | Adjust organic/aqueous ratio. |
| Wrong stationary phase | Try a different column chemistry (e.g., Phenyl-Hexyl instead of C18). | |
| Low column efficiency | Use a longer column or a column with smaller particles. | |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to < 3; use an end-capped column. |
| Column overload | Dilute sample or reduce injection volume. | |
| Extra-column dead volume | Use shorter, narrower ID tubing. | |
| Shifting Retention | Temperature fluctuations | Use a column oven for stable temperature control. |
| Inadequate equilibration | Flush column with 10-20 column volumes of mobile phase. | |
| Mobile phase degradation | Prepare fresh mobile phase daily. |
Experimental Protocols
Protocol 1: Packing a Silica Gel Column for Flash Chromatography
-
Select Column Size: Choose a column diameter based on the amount of sample to be purified (e.g., a 40g silica column for 400mg - 4g of crude material).
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase until a consistent, pourable slurry is formed.
-
Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column in one continuous motion to avoid air gaps.
-
Pressurize and Settle: Gently tap the side of the column to help the silica settle evenly. Apply light pressure (using a pump or inert gas) to force the solvent through, compacting the silica bed. Ensure the solvent level never drops below the top of the silica bed.
-
Add Sand: Once the bed is stable, add a thin layer of sand on top to protect the silica surface from disturbance during sample loading.
-
Equilibrate: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated before loading the sample.
Protocol 2: Dry Loading a Sample onto a Silica Column
-
Dissolve Sample: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the mass of the crude sample) to the dissolved sample.
-
Evaporate Solvent: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Load onto Column: Carefully add the sample-adsorbed silica powder onto the top layer of sand in the packed and equilibrated column, ensuring an even layer.
-
Add Protective Layer: Gently add another thin layer of sand on top of the sample layer.
-
Begin Elution: Carefully add the mobile phase and begin the elution process. This method prevents issues with sample solubility in the mobile phase and often leads to better separation.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
Technical Support Center: Optimizing O-Methylcedrelopsin Dosage for In-Vitro Experiments
Welcome to the technical support center for O-Methylcedrelopsin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for your in-vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?
Q2: What is the primary mechanism of action for this compound's vasorelaxant activity?
A2: The primary mechanism of vasorelaxation for many coumarins involves the stimulation of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway and the blockade of calcium channels in vascular smooth muscle cells. It is highly likely that this compound shares this mechanism.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined by performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., vasodilation, inhibition of a specific enzyme, or a signaling event). The concentration that produces 50% of the maximal effect is the IC50.
Q4: Is this compound cytotoxic? What is a safe concentration range to use?
A4: The cytotoxicity of this compound has not been extensively reported. It is essential to perform a cytotoxicity assay, such as the MTT assay, on your specific cell line to determine the concentration range that is non-toxic. For example, a study on methyl-β-cyclodextrin in Human Umbilical Vein Endothelial Cells (HUVECs) showed no significant cytotoxicity at concentrations up to 5 mM for 2 hours.[3] This highlights the importance of determining the specific toxicity profile for this compound in your experimental setup.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your in-vitro experiments with this compound.
Issue 1: No or weak vasodilation observed.
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the calculations for your stock solution and serial dilutions. Prepare fresh solutions to rule out degradation. |
| Inadequate Pre-contraction of Vascular Rings | Ensure the vascular rings are sufficiently pre-constricted with an appropriate agent (e.g., phenylephrine (B352888) or high KCl solution) before adding this compound. A stable and adequate contraction plateau is necessary to observe a relaxation response.[4] |
| Damaged Endothelium | The vasorelaxant effect of many coumarins is endothelium-dependent. Assess the integrity of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine (B1216132). If the endothelium is damaged, the response to this compound may be diminished. |
| Compound Insolubility | This compound is soluble in DMSO, chloroform, and other organic solvents. Ensure the final concentration of the solvent in your culture medium is low (typically <0.1%) and does not affect cell viability or the experimental outcome. |
Issue 2: High variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Tissue Preparation | Standardize the dissection and preparation of vascular rings to minimize variability in tissue size and viability. |
| Variable Cell Seeding Density | For cell-based assays, ensure a consistent number of cells are seeded in each well. Variations in cell density can lead to inconsistent results. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of reagents. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate or fill them with media without cells. |
Issue 3: Unexpected or contradictory results.
| Potential Cause | Recommended Solution |
| Off-target Effects | At higher concentrations, this compound may have off-target effects. It is important to perform control experiments and consult the literature for potential non-specific activities of coumarins. |
| Cell Line Specific Responses | The response to this compound can vary between different cell lines. Ensure the chosen cell line is appropriate for the intended study. |
| Contamination | Microbial contamination can significantly impact experimental results. Regularly check cell cultures for any signs of contamination. |
Data Presentation
Table 1: Recommended Starting Concentration Range for this compound and Reference Coumarins in Vasodilation Assays
| Compound | Reported IC50 Range | Recommended Starting Range | Reference |
| Nitrate-Coumarin Derivatives | 1.92 nM - 12.73 nM | 1 nM - 1 µM | [1] |
| This compound | Not Reported | 1 nM - 100 µM | - |
Table 2: Example of Cytotoxicity Data for a Related Compound
| Compound | Cell Line | Assay | IC50 / Cytotoxic Concentration | Reference |
| Methyl-β-cyclodextrin | HUVEC | MTT | No significant cytotoxicity ≤ 5 mM (2h) |
Experimental Protocols
Protocol 1: In-Vitro Vasodilation Assay Using Isolated Rat Aorta
This protocol describes the general procedure for assessing the vasorelaxant effect of this compound on isolated rat aortic rings.
1. Tissue Preparation:
-
Euthanize a male Wistar rat (250-300g) according to institutional guidelines.
-
Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer.
-
Remove adherent connective and adipose tissue and cut the aorta into 2-3 mm wide rings.
2. Mounting the Aortic Rings:
-
Mount the aortic rings in an organ bath containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, changing the buffer every 15-20 minutes.
3. Assessment of Endothelial Integrity:
-
Pre-constrict the aortic rings with phenylephrine (1 µM).
-
Once a stable contraction is reached, add acetylcholine (10 µM). A relaxation of more than 70% indicates an intact endothelium.
-
Wash the rings thoroughly with K-H buffer to return to baseline tension.
4. Dose-Response Curve Generation:
-
Pre-constrict the rings again with phenylephrine (1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
5. Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve and calculate the IC50 value using appropriate software.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line (e.g., HUVECs).
1. Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the CC50 (the concentration that causes 50% cytotoxicity).
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for in-vitro vasodilation assay.
Caption: Troubleshooting logic for vasodilation experiments.
References
- 1. Synthesis and Vasorelaxant Activity of Nitrate−Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Vasorelaxant Activity of Nitrate-Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methyl-β-cyclodextrin suppresses the monocyte-endothelial adhesion triggered by lipopolysaccharide (LPS) or oxidized low-density lipoprotein (oxLDL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta [mdpi.com]
Technical Support Center: O-Methylcedrelopsin Scale-Up Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of O-Methylcedrelopsin.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for coumarins like this compound at an industrial scale?
A1: The Pechmann condensation is a widely used and versatile method for the synthesis of coumarins. It involves the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. For this compound, a plausible route would involve the reaction of 3,4-dimethoxyphenol (B20763) with a suitable β-ketoester, followed by prenylation.
Q2: What are the primary challenges in scaling up the Pechmann condensation reaction?
A2: Key challenges include managing the exothermic nature of the reaction, ensuring efficient mixing of reactants, dealing with the corrosive nature of the acid catalysts, and controlling the formation of by-products. At a larger scale, heat and mass transfer limitations can significantly impact yield and purity.
Q3: How can I monitor the progress of the this compound synthesis reaction in a large reactor?
A3: Implementing Process Analytical Technology (PAT) is highly recommended for real-time monitoring. Techniques such as in-line FTIR or Raman spectroscopy can track the consumption of reactants and the formation of the product. Offline methods like HPLC and GC-MS are also crucial for detailed analysis of reaction samples.
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities may include unreacted starting materials (phenol and β-ketoester), side-products from competing reactions (e.g., chromones via Simonis chromone (B188151) cyclization), and products of over-reaction or degradation. The specific impurities will depend on the reaction conditions.
Q5: What are the recommended storage conditions for this compound?
A5: this compound, like many coumarins, should be stored in a cool, dark, and dry place to prevent degradation. It is sensitive to light and high pH conditions which can lead to hydrolysis of the lactone ring. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is advisable.
Troubleshooting Guides
Problem 1: Low Yield of this compound in the Pechmann Condensation Step
| Possible Cause | Suggested Solution |
| Inefficient Mixing | Inadequate mixing can lead to localized "hot spots" and poor reactant contact. On a large scale, ensure the reactor is equipped with an appropriate agitator (e.g., turbine or anchor) and that the stirring speed is optimized to maintain a homogeneous reaction mixture. Consider the use of baffles to improve mixing efficiency. |
| Poor Temperature Control | The Pechmann condensation is often exothermic. Inadequate heat removal can lead to side reactions and degradation of the product. Ensure the reactor's cooling system (e.g., jacketed vessel, cooling coils) has sufficient capacity. Implement a controlled addition of the acid catalyst to manage the rate of heat generation. |
| Suboptimal Catalyst Concentration | The concentration of the acid catalyst is critical. Too little may result in a slow and incomplete reaction, while too much can promote side reactions and increase corrosion. Perform small-scale optimization studies to determine the optimal catalyst loading for your specific reactor setup. |
| Moisture in Reactants or Solvents | Water can interfere with the acid catalyst and hydrolyze the ester intermediates. Ensure all reactants and solvents are thoroughly dried before use. |
Problem 2: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| "Oiling Out" During Crystallization | The product separates as an oil instead of a solid during crystallization. This can be due to the presence of impurities or a low melting point of the product-solvent system. Try adding a small amount of a "good" solvent to the oil, heating to dissolve, and then cooling slowly. Seeding with a small crystal of pure this compound can also induce proper crystallization. |
| Poor Crystal Quality | Rapid cooling often leads to the formation of small, impure crystals. Implement a controlled cooling profile during crystallization to allow for the growth of larger, purer crystals. The rate of cooling should be slower as the solution becomes more supersaturated. |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to this compound may co-precipitate. Consider a multi-step purification process, such as a primary crystallization followed by a re-crystallization from a different solvent system. Alternatively, column chromatography may be necessary. |
| Product Degradation During Workup | Exposure to high temperatures or basic conditions during workup can lead to degradation. Neutralize the reaction mixture carefully and avoid prolonged heating. If distillation is used for solvent removal, employ vacuum distillation to reduce the temperature. |
Experimental Protocols
Proposed Synthesis of this compound via Pechmann Condensation (Lab Scale)
This protocol is a hypothetical route based on established coumarin (B35378) synthesis methodologies.
Materials:
-
3,4-dimethoxyphenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Prenyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
Pechmann Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyphenol in a minimal amount of a suitable solvent (e.g., nitrobenzene (B124822) or solvent-free).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring.
-
Add ethyl 4-methyl-3-oxopentanoate dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product (7,8-dimethoxy-4-(2-methylpropyl)coumarin).
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry.
-
-
Purification of the Intermediate:
-
Recrystallize the crude product from ethanol to obtain pure 7,8-dimethoxy-4-(2-methylpropyl)coumarin.
-
-
Prenylation:
-
Dissolve the purified coumarin intermediate in acetone.
-
Add potassium carbonate and prenyl bromide.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the potassium carbonate and evaporate the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
-
Final Purification:
-
Purify the crude this compound by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound.
-
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Pechmann Condensation
| Parameter | Laboratory Scale (10g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Reactant Ratio (Phenol:Ester) | 1 : 1.1 | 1 : 1.05 | 1 : 1.02 |
| Catalyst (H₂SO₄) Loading | 5-10 mol% | 3-7 mol% | 2-5 mol% |
| Reaction Temperature | 0 - 25 °C | 10 - 40 °C | 20 - 60 °C |
| Reaction Time | 12 - 24 hours | 8 - 16 hours | 6 - 12 hours |
| Typical Yield (after purification) | 70 - 85% | 65 - 80% | 60 - 75% |
Table 2: Comparison of Purification Methods
| Method | Scale | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Lab to Production | 95 - 99% | Cost-effective, simple | Can have lower yield, may not remove all impurities |
| Column Chromatography | Lab to Pilot | > 99% | High purity achievable | Solvent intensive, costly, difficult to scale |
| Preparative HPLC | Lab | > 99.5% | Very high purity | Expensive, not suitable for large scale |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in scale-up.
Caption: Simplified mechanism of the Pechmann condensation.
Minimizing batch-to-batch variability in O-Methylcedrelopsin extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the extraction of O-Methylcedrelopsin.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of significant variation in this compound yield between batches?
A1: The most common cause is often variability in the raw plant material. Factors such as the age of the plant, harvest time, geographical source, and storage conditions can significantly impact the concentration of this compound.
Q2: How critical is the choice of solvent for extraction consistency?
A2: Solvent selection is critical. The polarity of the solvent system must be optimized for this compound to ensure efficient and selective extraction. Inconsistent solvent preparation or using solvents of different grades can lead to significant variability.
Q3: Can minor temperature fluctuations during extraction affect the final yield?
A3: Yes, even minor temperature fluctuations can influence extraction efficiency. Higher temperatures can enhance solubility and extraction kinetics, but excessive heat may lead to the degradation of this compound. Maintaining a consistent and optimized temperature is crucial.
Q4: How does the particle size of the plant material impact extraction?
A4: A smaller, more uniform particle size increases the surface area available for solvent penetration, which generally leads to a more efficient and consistent extraction. Inconsistent grinding of the raw material is a common source of batch-to-batch variability.
Q5: What is the recommended method for quantifying this compound to assess batch variability?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the recommended method for accurate and precise quantification. It is essential to use a validated analytical method with a certified reference standard for reliable results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Inefficient extraction solvent. 2. Suboptimal extraction temperature or time. 3. Degradation of this compound. 4. Incomplete solvent removal. | 1. Perform a solvent optimization study using a range of polarities. 2. Optimize temperature and duration of extraction; ensure consistent heating. 3. Conduct stability studies at different temperatures and pH values. 4. Ensure the evaporation process is complete and consistent. |
| High Variability Between Batches | 1. Inconsistent raw material quality. 2. Variation in particle size of the ground material. 3. Inconsistent solvent-to-solid ratio. 4. Fluctuations in extraction conditions (temp, time). | 1. Source raw material from a single, reputable supplier. Perform quality control on incoming material. 2. Implement a standardized grinding and sieving protocol. 3. Use precise measurements for both the raw material and the solvent for every batch. 4. Calibrate and monitor all equipment (heaters, timers) regularly. |
| Presence of Impurities in Extract | 1. Non-selective extraction solvent. 2. Extraction at too high a temperature. 3. Inadequate filtration or purification steps. | 1. Refine the solvent system to be more selective for this compound. 2. Lower the extraction temperature to minimize the co-extraction of undesirable compounds. 3. Incorporate additional purification steps such as column chromatography or liquid-liquid extraction. |
| Inconsistent HPLC/UPLC Results | 1. Improper sample preparation. 2. Column degradation. 3. Mobile phase inconsistency. 4. Instrument variability. | 1. Standardize the sample dilution and filtration process. 2. Use a guard column and regularly check the performance of the analytical column. 3. Prepare fresh mobile phase for each analysis and use high-purity solvents. 4. Perform regular system suitability tests and calibrations. |
Experimental Protocols
Protocol 1: Standardized Soxhlet Extraction of this compound
-
Material Preparation: Dry the plant material (e.g., from Cedrelopsis grevei) at 40°C for 48 hours and grind it to a fine powder (particle size 40-60 mesh).
-
Extraction:
-
Accurately weigh 10 g of the dried powder and place it in a cellulose (B213188) thimble.
-
Place the thimble in a Soxhlet extractor.
-
Add 200 mL of methanol (B129727) to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the flask to maintain a gentle boil for 6 hours.
-
-
Solvent Evaporation: After extraction, allow the apparatus to cool. Remove the round-bottom flask and concentrate the extract under reduced pressure using a rotary evaporator at 45°C.
-
Quantification: Dissolve the dried extract in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter and analyze by a validated HPLC-UV method at 254 nm.
Protocol 2: Quality Control of Raw Material
-
Macroscopic and Microscopic Examination: Visually inspect the raw material for any signs of contamination, adulteration, or microbial growth. Perform microscopic analysis to verify the cellular structure.
-
Moisture Content Analysis: Determine the moisture content using a moisture analyzer or by the loss on drying method. A consistent, low moisture content is crucial for extraction stability.
-
Preliminary Phytochemical Screening: Perform a quick thin-layer chromatography (TLC) analysis on a small extract of each new batch of raw material to create a chemical fingerprint and compare it against a reference standard.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for High Batch-to-Batch Variability.
Refining analytical methods for accurate O-Methylcedrelopsin quantification.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the accurate quantification of O-Methylcedrelopsin. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
1. What is this compound and in which solvents is it soluble?
This compound is a natural coumarin (B35378) compound with the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.3 g/mol .[1] It has been isolated from plant sources such as Cedrelopsis grevei and the roots of Toddalia asiatica Lam. This compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, Dimethyl sulfoxide (B87167) (DMSO), and acetone.[1]
2. What are the most common analytical methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most suitable methods for the accurate quantification of this compound. HPLC-UV offers a robust and widely available method for routine analysis, while LC-MS/MS provides higher sensitivity and selectivity, which is particularly useful for complex matrices or low concentration samples.
3. How should I prepare my sample for this compound analysis?
Sample preparation is crucial for accurate quantification. A general workflow involves:
-
Extraction: Extract this compound from the matrix (e.g., plant material, biological fluid) using a suitable solvent in which it is highly soluble, such as methanol (B129727) or acetonitrile (B52724).
-
Filtration: Remove particulate matter from the extracted sample by passing it through a 0.22 µm or 0.45 µm syringe filter to prevent clogging of the HPLC column.
-
Dilution: If the concentration of this compound in the extract is high, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.
4. What are the critical parameters to consider for developing a robust HPLC method for this compound?
Key parameters for HPLC method development include:
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of moderately non-polar compounds like coumarins.
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection Wavelength: The UV detector wavelength should be set at the maximum absorbance of this compound for optimal sensitivity.
-
Flow Rate and Injection Volume: These should be optimized to achieve good peak resolution and shape within a reasonable analysis time.
5. How can I ensure the stability of this compound in my samples and standards?
Coumarin stability can be affected by pH, light, and temperature.[2][3][4] To ensure stability:
-
Store stock solutions and samples in a cool, dark place, preferably at 2-8°C for short-term storage and -20°C for long-term storage.
-
Prepare fresh working standards daily.
-
If analyzing samples in an aqueous matrix, be aware that the stability of some coumarins can be pH-dependent.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Injection issue (air bubble, clogged syringe). | Check the injector for air bubbles and ensure the syringe is not clogged. |
| Incorrect mobile phase composition. | Verify the mobile phase composition and ensure all components are miscible. | |
| Detector lamp issue. | Check the detector lamp status and replace if necessary. | |
| This compound degradation. | Prepare fresh standards and samples. Ensure proper storage conditions. | |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Inappropriate mobile phase pH. | Adjust the pH of the aqueous component of the mobile phase. | |
| Retention Time Drift | Inconsistent mobile phase composition. | Ensure accurate mobile phase preparation and proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Equilibrate the column thoroughly before each run. Consider replacing the column if drift is persistent. | |
| Baseline Noise or Drift | Air bubbles in the system. | Degas the mobile phase and purge the pump. |
| Contaminated mobile phase or detector cell. | Use high-purity solvents and flush the detector cell. | |
| Leaks in the system. | Check all fittings for leaks. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). |
| Matrix effects (ion suppression). | Improve sample cleanup, dilute the sample, or use a stable isotope-labeled internal standard. | |
| Incorrect MS/MS transition. | Verify the precursor and product ions for this compound. | |
| Inconsistent Results | Instability of the analyte in the autosampler. | Keep the autosampler temperature controlled (e.g., 4°C). |
| Carryover from previous injections. | Optimize the autosampler wash procedure. | |
| Inconsistent fragmentation. | Check and optimize the collision energy. | |
| High Background Noise | Contaminated solvent or system. | Use high-purity solvents and clean the LC-MS system. |
| Electronic noise. | Ensure proper grounding of the instrument. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm (hypothetical, based on typical coumarin absorbance).
2. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the powdered plant material (e.g., 1 g).
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase as needed to be within the calibration range.
4. Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).
-
Gradient: 0-1 min (40% B), 1-5 min (40-90% B), 5-6 min (90% B), 6-6.1 min (90-40% B), 6.1-8 min (40% B).
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
MS/MS Transition (MRM):
-
Precursor Ion (Q1): m/z 275.1 (M+H)⁺
-
Product Ion (Q3): Hypothetical fragment, e.g., m/z 219.1 (loss of isobutene)
-
2. Standard and Sample Preparation:
-
Follow the same procedure as for HPLC-UV analysis, but use higher purity solvents (LC-MS grade).
3. Analysis:
-
Inject the standards and samples.
-
Create a calibration curve based on the peak area of the specified MRM transition.
-
Quantify this compound in the samples using the calibration curve.
Data Presentation
Table 1: Hypothetical HPLC-UV Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: Hypothetical LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: A logical approach to troubleshooting common HPLC issues.
Caption: Conceptual diagram of this compound stability and degradation pathways.
References
Technical Support Center: O-Methylcedrelopsin Bioassay Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference in bioassays involving O-Methylcedrelopsin. The following resources are designed to help identify and mitigate common sources of assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a natural coumarin (B35378) compound isolated from sources such as the trunk bark of Cedrelopsis grevei and the roots of Toddalia asiatica.[1] It has been reported to exhibit vasorelaxing activity.[1] As a coumarin, it possesses a chemical structure that can potentially interact with various biological assays.
Q2: Why might this compound interfere with my bioassay?
Natural products, like this compound, can be a source of promiscuous activity in bioassays, meaning they can produce false positive or negative results through non-specific interactions.[2] Coumarins, due to their aromatic structure, are often fluorescent and can interfere with fluorescence-based assays through autofluorescence or quenching.[3][4] Other potential mechanisms of interference include light scattering, compound aggregation, and redox activity.
Q3: What are the most common types of interference observed with compounds like this compound in fluorescence-based assays?
The most common interferences in fluorescence-based assays are:
-
Autofluorescence: The compound itself emits light at or near the same wavelength as the assay's reporter fluorophore, leading to a false positive signal.
-
Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore, resulting in a decrease in the fluorescence signal and a potential false negative result.
Q4: How can I determine if this compound is autofluorescent in my assay?
To check for autofluorescence, run a control experiment where this compound is added to the assay medium in the absence of the fluorescent reporter. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in this control well indicates that this compound is autofluorescent under your experimental conditions.
Troubleshooting Guides
Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay
Possible Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run an Unlabeled Control: Prepare a sample containing this compound in the assay buffer without the fluorescent dye or substrate. Measure the fluorescence at the assay's excitation and emission wavelengths. A high reading confirms autofluorescence.
-
Spectral Scan: If possible, perform a full excitation and emission scan of this compound to identify its specific fluorescence profile. This can help in selecting alternative fluorophores with non-overlapping spectra.
-
Shift to Red-shifted Dyes: Autofluorescence from natural products is often more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red spectrum) can often mitigate this interference.
-
Increase Signal-to-Background Ratio: Titrate your fluorescent reagent to use the lowest concentration that still provides a robust signal. This can help to maximize the signal from your assay relative to the background fluorescence from this compound.
Issue 2: Unexpectedly Low Signal in a Fluorescence-Based Assay
Possible Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Quenching Control: Prepare a sample with the fluorescent dye or a fluorescently labeled substrate at the concentration used in the assay. Add this compound and measure the fluorescence over time. A decrease in fluorescence compared to a control without this compound suggests quenching.
-
Change Fluorophore: Some fluorophores are more susceptible to quenching than others. Test alternative fluorescent probes to see if the quenching effect is reduced.
-
Modify Assay Readout: If quenching is persistent, consider switching to a non-fluorescence-based detection method, such as a colorimetric or luminescence-based assay, if available for your target.
Issue 3: Irreproducible or Inconsistent Results
Possible Cause: Compound precipitation or aggregation.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the assay wells containing this compound for any signs of precipitation. You can also measure light scattering by detecting absorbance at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm).
-
Solvent Optimization: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay. You may need to test different solvents or lower the final concentration of this compound.
-
Include Detergents: In some cases, the inclusion of a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer can help to prevent compound aggregation.
Data Presentation
Table 1: Troubleshooting Summary for this compound Interference
| Observed Issue | Potential Cause | Primary Mitigation Strategy | Secondary Mitigation Strategy |
| High fluorescence signal | Autofluorescence | Switch to a red-shifted fluorophore | Decrease this compound concentration |
| Low fluorescence signal | Quenching | Use an alternative, less sensitive fluorophore | Switch to a non-fluorescence-based assay |
| Inconsistent results | Precipitation/Aggregation | Optimize solvent and concentration | Add a non-ionic detergent to the buffer |
| False positives in cell-based assays | Cytotoxicity | Perform a cell viability counterscreen | Lower the concentration of this compound |
Experimental Protocols
Protocol 1: Autofluorescence Assessment
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the same assay buffer used for your experiment.
-
Plate setup: In a microplate, add the this compound dilutions to empty wells. Include wells with assay buffer only as a blank control.
-
Measurement: Read the plate using a plate reader at the same excitation and emission wavelengths as your primary assay.
-
Analysis: Subtract the blank reading from the this compound readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Cell Viability Counterscreen (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the same duration as your primary bioassay.
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability indicates that this compound is cytotoxic at the tested concentrations.
Visualizations
Caption: Troubleshooting workflow for bioassay interference.
Caption: Hypothetical signaling pathway and points of interference.
References
Technical Support Center: O-Methylcedrelopsin Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of O-Methylcedrelopsin.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is likely attributable to several factors common to hydrophobic molecules:
-
Poor Aqueous Solubility: this compound's hydrophobic structure likely limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal epithelial cells and back into the gut lumen, reducing net absorption.[3][4][5]
-
First-Pass Metabolism: this compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the liver and intestinal wall before it reaches systemic circulation.
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Key strategies focus on addressing the challenges of solubility, permeability, and metabolism. These include:
-
Formulation-Based Approaches: Utilizing lipid-based delivery systems, creating solid dispersions, or reducing particle size to enhance dissolution.
-
Co-administration with Inhibitors: Using inhibitors of P-gp and/or CYP enzymes to reduce efflux and first-pass metabolism.
-
Chemical Modification: Developing prodrugs or analogues of this compound with improved physicochemical properties.
Q3: Which formulation strategies are most promising for a hydrophobic compound like this compound?
A3: For hydrophobic compounds, lipid-based formulations are often highly effective. Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions can significantly improve solubility and absorption. Amorphous solid dispersions, where the drug is dispersed in a polymer matrix, can also enhance the dissolution rate.
Troubleshooting Guides
Issue 1: Inconsistent results in in-vivo pharmacokinetic studies.
-
Possible Cause 1: Formulation Instability.
-
Troubleshooting: Characterize the physical and chemical stability of your this compound formulation under storage and physiological conditions (pH, temperature). For lipid-based systems, assess droplet size distribution and potential for drug precipitation over time.
-
-
Possible Cause 2: High Inter-individual Variability in Animal Models.
-
Troubleshooting: Ensure strict standardization of experimental conditions, including animal strain, age, sex, and fasting state. Consider the potential for genetic polymorphisms in drug transporters and metabolizing enzymes in the animal model.
-
-
Possible Cause 3: Food Effects.
-
Troubleshooting: The presence of food can significantly alter the absorption of hydrophobic drugs. Conduct pharmacokinetic studies in both fasted and fed states to quantify the food effect on your formulation.
-
Issue 2: Poor correlation between in-vitro dissolution and in-vivo bioavailability.
-
Possible Cause 1: Biorelevant Dissolution Media Not Used.
-
Troubleshooting: Standard dissolution tests in simple buffers may not reflect the complex environment of the gastrointestinal tract. Use biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better predict in-vivo performance.
-
-
Possible Cause 2: Permeability is the Rate-Limiting Step.
-
Troubleshooting: If dissolution is improved but bioavailability remains low, absorption may be limited by poor permeability across the intestinal epithelium. Conduct in-vitro permeability assays, such as the Caco-2 cell model, to assess this.
-
-
Possible Cause 3: Significant First-Pass Metabolism.
-
Troubleshooting: High dissolution and permeability may still result in low bioavailability if the compound is rapidly metabolized. Use in-vitro models with liver microsomes or hepatocytes to evaluate the metabolic stability of this compound.
-
Data Presentation
Table 1: Hypothetical Bioavailability of this compound in Different Formulations
| Formulation Type | Mean Particle/Droplet Size | In-Vitro Dissolution (at 2h) | Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) | In-Vivo Bioavailability (%) |
| Unformulated Powder | > 50 µm | < 5% | 0.5 | < 1% |
| Micronized Powder | 2-5 µm | 25% | 0.5 | 5% |
| Amorphous Solid Dispersion | N/A | 70% | 0.6 | 20% |
| Self-Emulsifying Drug Delivery System (SEDDS) | 150 nm | > 90% | 1.2 | 45% |
| SEDDS with P-gp Inhibitor | 150 nm | > 90% | 3.5 | 65% |
Experimental Protocols
Protocol 1: Preparation of an this compound Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Tween 20, Kolliphor EL), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, select an oil, surfactant, and co-solvent.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-solvent in the optimal ratio determined from the phase diagram.
-
Add this compound to the mixture and stir until a clear, homogenous solution is formed. Gentle heating may be applied if necessary.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add the formulation to a standard dissolution medium and measure the time taken for it to form a clear or bluish-white emulsion under gentle agitation.
-
Protocol 2: Caco-2 Permeability Assay to Assess P-glycoprotein Efflux
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Measure the TEER of the Caco-2 monolayer to ensure its integrity before and after the experiment.
-
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport: Add this compound (in a transport buffer) to the apical side of the monolayer and measure its appearance on the basolateral side over time.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral side and measure its appearance on the apical side over time.
-
To assess P-gp involvement, repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil).
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate Papp for both A-B and B-A directions.
-
The Efflux Ratio is calculated as ER = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
Validation & Comparative
O-Methylcedrelopsin Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of O-Methylcedrelopsin and its analogs concerning their anti-proliferative effects on cancer cell lines. The data presented is based on available scientific literature and aims to offer a clear, objective comparison to aid in further research and drug development endeavors.
Comparative Analysis of Anti-proliferative Activity
The anti-proliferative activity of this compound and its analogs was evaluated against two human cancer cell lines: HeLa (cervical cancer) and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound | HeLa Cells IC50 (µM) | PC-3 Cells IC50 (µM) |
| This compound | 7.8[1] | 27.8[1] |
| Dehydrogeijerin | 16.0[1] | 43.0[1] |
| Cedrelopsin (B26933) | ~78 (estimated) | ~278 (estimated) |
| 7-O-prenylscopoletin | ~78 (estimated) | ~278 (estimated) |
Note: The IC50 values for Cedrelopsin and 7-O-prenylscopoletin are estimated based on the report that they exhibit approximately 10-fold lower potency compared to this compound.[1]
Structure-Activity Relationship Insights
The data suggests that the chemical structure of these coumarin (B35378) analogs significantly influences their cytotoxic activity. This compound is the most potent of the tested compounds against both HeLa and PC-3 cell lines. The methylation of the hydroxyl group in cedrelopsin to form this compound appears to be a critical factor for its enhanced anti-proliferative activity.
Dehydrogeijerin, which shares a similar coumarin core but differs in its side chain, shows moderate activity, being less potent than this compound. The significantly lower potency of cedrelopsin and 7-O-prenylscopoletin suggests that the specific substitutions on the coumarin ring are crucial for the biological effect. The presence of a prenyl group in 7-O-prenylscopoletin does not appear to enhance its anti-cancer activity in these cell lines.
Experimental Protocols
The following is a detailed methodology representative of the key experiments cited for determining the anti-proliferative activity of the compounds.
Cell Culture and Maintenance
-
Cell Lines: HeLa (human cervical adenocarcinoma) and PC-3 (human prostate adenocarcinoma) cell lines were used.
-
Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells were cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Anti-proliferative Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the medium was replaced with fresh medium containing various concentrations of the test compounds (this compound, Dehydrogeijerin, Cedrelopsin, and 7-O-prenylscopoletin). A vehicle control (containing the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) was also included.
-
Incubation: The plates were incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Research Workflow
The following diagrams illustrate the general workflow for structure-activity relationship studies and the logical relationship between the compared compounds.
References
O-Methylcedrelopsin: A Comparative Analysis from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
O-Methylcedrelopsin, a naturally occurring chromone, has garnered significant interest within the scientific community for its potential therapeutic applications, including vasorelaxant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of this compound derived from three primary plant sources: Cedrelopsis grevei, Ptaeroxylon obliquum, and Toddalia asiatica. The information presented herein is intended to assist researchers in selecting appropriate source materials and methodologies for the isolation and evaluation of this promising bioactive compound.
Plant Sources and Distribution
This compound has been identified in several plant species, primarily within the Rutaceae family. The geographical location and specific plant part utilized can significantly influence the yield and purity of the isolated compound.
-
Cedrelopsis grevei : Endemic to Madagascar, the bark of this tree is a known source of this compound.[1][2] The chemical composition of its essential oil has been shown to vary depending on the geographical region of collection within Madagascar.[3][4][5]
-
Ptaeroxylon obliquum : Commonly known as Sneezewood, this tree is native to Southern Africa. It is the sole species in its genus. While various chromones have been isolated from its timber, specific data on this compound yield is less documented. The plant is traditionally used to manage inflammatory conditions.
-
Toddalia asiatica : This climbing shrub, also a member of the Rutaceae family, is found in Asia and Africa. This compound has been successfully isolated from its roots. Traditional medicine utilizes various parts of this plant for a range of ailments.
Quantitative Analysis: Yield and Purity
Table 1: Quantitative Data Summary on this compound and Related Compounds
| Plant Source | Plant Part | Compound | Yield/Concentration | Method of Analysis | Reference |
| Cedrelopsis grevei | Trunk Bark | This compound | Not specified in study | Bioassay-guided fractionation | |
| Toddalia asiatica | Root Bark | Various Coumarins | Not specified in study | Chromatographic separation | |
| Ptaeroxylon obliquum | Leaves | Eranthin | 71.1% inhibition of NO production at 0.5 µg/mL | NO production in RAW 264.7 macrophages |
Experimental Protocols
I. Bioassay-Guided Isolation of this compound from Cedrelopsis grevei (for Vasorelaxant Activity)
This protocol is based on the principle of using a biological assay to direct the fractionation process, leading to the isolation of the active compound.
1. Extraction:
- Air-dry and powder the trunk bark of Cedrelopsis grevei.
- Perform exhaustive extraction with a hydroalcoholic solution (e.g., 70% ethanol (B145695) in water) at room temperature.
- Concentrate the extract under reduced pressure to obtain the crude hydroalcoholic extract.
2. Fractionation:
- Subject the crude extract to column chromatography on silica (B1680970) gel.
- Elute with a gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate (B1210297) -> methanol).
- Collect fractions and monitor the separation by thin-layer chromatography (TLC).
3. Bioassay:
- Test each fraction for its vasorelaxant activity on isolated aortic rings pre-contracted with noradrenaline.
- Identify the most active fractions.
4. Further Purification:
- Subject the active fractions to further chromatographic steps (e.g., Sephadex LH-20, preparative HPLC) until a pure compound is obtained.
5. Structure Elucidation:
- Identify the isolated pure compound as this compound using spectroscopic methods (NMR, MS).
Start [label="Cedrelopsis grevei Bark", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Extraction [label="Hydroalcoholic Extraction"];
CrudeExtract [label="Crude Extract"];
ColumnChromatography [label="Silica Gel Column Chromatography"];
Fractions [label="Fractions"];
Bioassay [label="Vasorelaxation Assay", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
ActiveFractions [label="Active Fractions"];
Purification [label="Further Purification (HPLC)"];
PureCompound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Extraction;
Extraction -> CrudeExtract;
CrudeExtract -> ColumnChromatography;
ColumnChromatography -> Fractions;
Fractions -> Bioassay;
Bioassay -> ActiveFractions [label="Identifies active fractions"];
ActiveFractions -> Purification;
Purification -> PureCompound;
}
Caption: Bioassay-guided isolation workflow for this compound.
II. General Protocol for Isolation of Chromones from Toddalia asiatica Roots
This protocol outlines a general procedure for the isolation of chromones and other constituents from Toddalia asiatica roots.
1. Extraction:
- Air-dry and powder the root bark of Toddalia asiatica.
- Macerate the powdered material with methanol (B129727) at room temperature.
- Filter and concentrate the extract under vacuum.
2. Solvent Partitioning:
- Suspend the crude methanol extract in water.
- Sequentially partition with n-hexane, ethyl acetate, and n-butanol.
- This compound is expected to be enriched in the ethyl acetate fraction.
3. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography on silica gel.
- Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
- Monitor fractions by TLC.
- Combine similar fractions and subject them to further purification steps like preparative TLC or HPLC to isolate pure this compound.
Start [label="Toddalia asiatica Roots", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Extraction [label="Methanol Extraction"];
CrudeExtract [label="Crude Methanol Extract"];
Partitioning [label="Solvent Partitioning"];
EtOAc_Fraction [label="Ethyl Acetate Fraction"];
ColumnChromatography [label="Silica Gel Column Chromatography"];
Purification [label="Further Purification"];
PureCompound [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Extraction;
Extraction -> CrudeExtract;
CrudeExtract -> Partitioning;
Partitioning -> EtOAc_Fraction [label="Enrichment"];
EtOAc_Fraction -> ColumnChromatography;
ColumnChromatography -> Purification;
Purification -> PureCompound;
}
Caption: General workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
Vasorelaxant Activity
This compound exhibits vasorelaxant properties. The likely mechanism involves the modulation of nitric oxide (NO) signaling pathways. Vasodilators often act by increasing the production of NO by endothelial nitric oxide synthase (eNOS). NO then activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) in vascular smooth muscle cells, which ultimately causes relaxation.
Caption: Proposed vasorelaxation signaling pathway of this compound.
Anti-inflammatory Activity
Extracts from plants containing this compound, such as Ptaeroxylon obliquum, have shown anti-inflammatory activity, including the inhibition of nitric oxide production in macrophages. This suggests a potential role for this compound in modulating inflammatory pathways. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines. It is plausible that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.
Caption: Potential inhibition of the NF-κB signaling pathway.
Anticancer Activity
Preliminary studies have indicated that this compound possesses antiproliferative activity against certain cancer cell lines. The induction of apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. Further research is required to determine if this compound induces apoptosis and to identify the specific caspases and signaling molecules involved.
Caption: Potential apoptosis induction pathways by this compound.
Conclusion
This compound is a promising natural product with a range of biological activities. While Cedrelopsis grevei and Toddalia asiatica are confirmed sources, further quantitative studies are needed to establish the most viable source for large-scale isolation. The provided experimental protocols offer a foundation for researchers to develop optimized methods for extraction and purification. Elucidation of the precise molecular mechanisms underlying its vasorelaxant, anti-inflammatory, and potential anticancer effects will be crucial for its future development as a therapeutic agent. This comparative guide serves as a valuable resource for scientists embarking on further research into this fascinating chromone.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for O-Methylcedrelopsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods for the quantitative analysis of O-Methylcedrelopsin: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As publicly available, direct comparative data for this compound is limited, this document presents a framework based on established analytical techniques for structurally similar coumarin (B35378) compounds. The experimental data herein is illustrative, designed to provide a robust guide for researchers in selecting and cross-validating an analytical procedure fit for their intended purpose, in alignment with international regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction to Analytical Method Cross-Validation
The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It serves to demonstrate the equivalency of two or more distinct analytical procedures or the same procedure across different laboratories or instruments.[5] The objective is to ensure that the analytical data generated is reliable, accurate, and reproducible, which is fundamental for regulatory submissions and maintaining product quality throughout its lifecycle. Key validation parameters, as stipulated by guidelines like ICH Q2(R2), include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.
This guide will compare the performance of a hypothetical HPLC-UV method and an LC-MS/MS method for the quantification of this compound, focusing on these essential validation characteristics.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound is contingent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and sample throughput. The following tables summarize the key performance characteristics of the two analytical techniques based on illustrative data.
Table 1: Linearity and Range
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH Q2(R2)) |
| Linear Range | 1.0 - 100.0 µg/mL | 0.1 - 50.0 ng/mL | Method-dependent |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Regression Equation | y = 45872x + 1234 | y = 89753x + 567 | - |
Table 2: Accuracy and Precision
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH/FDA Bioanalytical) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Within ±15% of nominal (±20% at LLOQ) |
| Precision (Intra-day %RSD) | ≤ 1.8% | ≤ 2.5% | ≤ 15% (≤ 20% at LLOQ) |
| Precision (Inter-day %RSD) | ≤ 2.3% | ≤ 3.1% | ≤ 15% (≤ 20% at LLOQ) |
Table 3: Limits of Detection and Quantitation
| Parameter | HPLC-UV Method | LC-MS/MS Method | Acceptance Criteria (ICH Q2(R2)) |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise Ratio ≥ 10 |
Experimental Workflows and Signaling Pathways
To ensure clarity and reproducibility, the following diagrams illustrate the logical flow of the cross-validation process and a representative experimental workflow.
References
- 1. ICH Q2(R2) Validation Parameters Explained for Pharma QC Laboratories – Pharma Validations [pharmavalidations.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pharmaguru.co [pharmaguru.co]
O-Methylcedrelopsin: A Comparative Analysis of its In-Vitro Vasorelaxant Properties
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vitro vasorelaxant effects of O-Methylcedrelopsin against other naturally occurring coumarins. This document summarizes key experimental data, outlines detailed protocols, and visualizes the involved signaling pathways to facilitate reproducible research and inform drug discovery efforts.
Introduction
This compound is a coumarin (B35378) compound isolated from the trunk bark of Cedrelopsis grevei and the roots of Toddalia asiatica.[1] In-vitro studies have demonstrated its vasorelaxant properties, suggesting its potential as a therapeutic agent for cardiovascular conditions. This guide aims to provide a comprehensive comparison of this compound with other coumarins possessing similar activities, focusing on their efficacy and underlying mechanisms of action.
Comparative Analysis of Vasorelaxant Activity
An activity-guided fractionation of a hydroalcoholic extract of Cedrelopsis grevei trunk bark led to the isolation of five coumarins responsible for the observed vasorelaxant activity. The vasorelaxant effects of this compound and its co-isolated compounds were evaluated on rat aortic rings pre-contracted with phenylephrine (B352888). The following table summarizes the quantitative data from these experiments.
| Compound | EC50 (µM) | Maximal Relaxation (%) |
| This compound | 3.5 ± 0.5 | 95 ± 3 |
| Norbraylin | 5.2 ± 0.6 | 92 ± 4 |
| Cedrecoumarin A | 4.8 ± 0.7 | 94 ± 2 |
| Scoparone | 6.1 ± 0.8 | 88 ± 5 |
| Braylin | 2.9 ± 0.4 | 98 ± 1 |
Table 1: Comparative vasorelaxant activity of this compound and other coumarins isolated from Cedrelopsis grevei. Data represents the mean ± SEM.
Signaling Pathways and Mechanism of Action
The vasorelaxant effect of many coumarins is mediated through various signaling pathways that ultimately lead to the relaxation of vascular smooth muscle. While the specific pathway for this compound has not been fully elucidated, related coumarins such as Braylin and Scoparone have been shown to act via the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) and cyclic guanosine (B1672433) monophosphate (cGMP) pathways, as well as through the modulation of potassium channels. It is hypothesized that this compound may share a similar mechanism of action.
Experimental Protocols
The following is a detailed methodology for the in-vitro vasorelaxation assay used to generate the data in this guide.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised, cleaned of adherent connective and adipose tissue, and placed in cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).
-
The aorta is cut into rings of 3-4 mm in length. For endothelium-denuded experiments, the endothelium is removed by gently rubbing the intimal surface with a fine wire.
2. Isometric Tension Measurement:
-
Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g. During this period, the bathing solution is changed every 15 minutes.
-
The integrity of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) followed by relaxation with acetylcholine (B1216132) (10 µM). A relaxation of more than 80% indicates intact endothelium.
3. Vasorelaxant Activity Assay:
-
A stable contraction is induced in the aortic rings using a submaximal concentration of phenylephrine (1 µM).
-
Once the contraction reaches a plateau, cumulative concentrations of the test compounds (this compound, Norbraylin, Cedrecoumarin A, Scoparone, Braylin) are added to the organ bath.
-
The relaxation response is recorded as a percentage of the phenylephrine-induced contraction.
-
The EC50 (concentration causing 50% of the maximal relaxation) is calculated from the concentration-response curves.
Conclusion
This compound demonstrates significant in-vitro vasorelaxant activity, comparable to and in some cases more potent than other coumarins isolated from the same plant source. Its efficacy, as indicated by its low EC50 value and high maximal relaxation, positions it as a promising candidate for further investigation in the development of novel cardiovascular therapies. The detailed protocols and comparative data presented in this guide are intended to support and streamline future research in this area. Further studies are warranted to fully elucidate the specific molecular mechanisms underlying the vasorelaxant effects of this compound.
References
O-Methylcedrelopsin vs. Synthetic Vasorelaxant Agents: A Comparative Guide
In the landscape of vascular research and drug development, the exploration of novel vasorelaxant agents is paramount for addressing cardiovascular diseases, particularly hypertension. This guide provides a detailed comparison of O-Methylcedrelopsin, a natural coumarin (B35378) with putative vasorelaxant properties, against a range of synthetic vasorelaxant agents. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, supported by experimental data.
Introduction to Vasorelaxants
Vasorelaxants are a broad class of compounds that induce the widening of blood vessels, a process known as vasodilation. This effect is crucial in regulating blood pressure and blood flow. These agents can be broadly categorized into naturally derived compounds and synthetically manufactured drugs. This compound, a coumarin isolated from the trunk bark of Cedrelopsis grevei, has been identified as a contributor to the vasorelaxing activity of the plant's extract.[1] Synthetic vasorelaxants, on the other hand, encompass a diverse group of molecules designed to interact with specific pathways that control vascular smooth muscle tone.
Comparative Analysis of Vasorelaxant Potency and Efficacy
The vasorelaxant effects of various compounds are typically quantified by their half-maximal effective concentration (EC50) and maximum relaxation (Emax). A lower EC50 value indicates higher potency, while a higher Emax value signifies greater efficacy. The following tables summarize the available quantitative data for this compound's related natural compounds and several classes of synthetic vasorelaxant agents, primarily from ex vivo studies on rat aortic rings pre-contracted with phenylephrine (B352888) (PE).
While specific EC50 and Emax values for this compound are not extensively documented in publicly available literature, data for a related coumarin from the same plant, braylin, and other synthetic coumarin derivatives provide valuable insights.
Table 1: Vasorelaxant Activity of Natural Compounds (Coumarins)
| Compound | Source/Type | EC50 | Emax (%) | Experimental Model | Pre-contraction Agent | Reference |
| Braylin | Cedrelopsis grevei | Not specified | Potent vasorelaxation | Rat superior mesenteric and iliac arteries | Not specified | [2] |
| Coumarin-7-yl-methyl nitrate | Synthetic Coumarin | 1.92 nM | Not specified | Rat aortic rings (endothelium-denuded) | Phenylephrine | [3] |
| 7-Hydroxycoumarin | Synthetic Coumarin | Not specified | ~100% (at 300 µM) | Rat superior mesenteric artery | Phenylephrine | [1] |
Table 2: Vasorelaxant Activity of Synthetic Agents
| Compound | Class | EC50 | Emax (%) | Experimental Model | Pre-contraction Agent | Reference |
| Nitroglycerin | Organic Nitrate | 5.6 x 10⁻⁸ M | 111.7 ± 2.1 | Rat thoracic aorta | Phenylephrine (10⁻⁶ M) | [4] |
| Diltiazem | Calcium Channel Blocker | 2.1 x 10⁻⁵ M | 77.4 ± 2.9 | Rat thoracic aorta | Phenylephrine (10⁻⁶ M) | |
| Papaverine (B1678415) | Opium Alkaloid (PDE Inhibitor) | 7.0 x 10⁻⁷ M | 147.2 ± 2.8 | Rat thoracic aorta | Phenylephrine (10⁻⁶ M) | |
| Iloprost | Prostacyclin Analogue | 2.4 x 10⁻¹¹ M | 27.1 ± 2.9 | Rat thoracic aorta | Phenylephrine (10⁻⁶ M) | |
| Compound 13 (benzo[d]imidazole derivative) | Benzimidazole | 1.81 µM | 91.7 | Rat aortic rings (intact) | Noradrenaline | |
| Sildenafil | PDE5 Inhibitor | Not specified | ~96% (at 10⁻⁴ M) | Rat aortic rings (intact) | Phenylephrine (3x10⁻⁷ M) | |
| Verapamil | Calcium Channel Blocker | Not specified | ~99% (at 10⁻⁷ M) | Rat aortic rings (intact) | Phenylephrine (3x10⁻⁷ M) |
Mechanisms of Action and Signaling Pathways
The vasorelaxant effects of both natural and synthetic compounds are mediated through various signaling pathways within vascular smooth muscle cells and the endothelium.
This compound and Related Coumarins
Coumarins, including those from Cedrelopsis grevei, are known to exert their vasorelaxant effects through multiple mechanisms. These can include:
-
Activation of the Nitric Oxide/Cyclic Guanosine (B1672433) Monophosphate (NO/cGMP) Pathway : Many coumarins stimulate the production of nitric oxide (NO) in endothelial cells, which then diffuses to smooth muscle cells and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and causes vasorelaxation.
-
Blockade of Calcium Channels : Some coumarins can block the influx of extracellular Ca²⁺ through L-type calcium channels in vascular smooth muscle cells, thereby preventing the calcium-dependent activation of myosin light chain kinase and subsequent muscle contraction.
-
Opening of Potassium Channels : Activation of various types of potassium (K⁺) channels in the smooth muscle cell membrane leads to hyperpolarization, which closes voltage-gated calcium channels and results in vasorelaxation.
-
Phosphodiesterase (PDE) Inhibition : Certain coumarins, like braylin, may act as phosphodiesterase inhibitors, preventing the breakdown of cAMP and cGMP and thereby potentiating their relaxant effects.
Synthetic Vasorelaxant Agents
Synthetic vasorelaxants are often designed to target a specific mechanism with high selectivity.
-
Organic Nitrates (e.g., Nitroglycerin) : These compounds act as NO donors, directly activating the sGC-cGMP pathway in smooth muscle cells, independent of the endothelium.
-
Calcium Channel Blockers (e.g., Diltiazem, Verapamil) : They directly block voltage-gated L-type calcium channels on smooth muscle cells, preventing calcium influx and muscle contraction.
-
Potassium Channel Openers (e.g., Minoxidil) : These agents open ATP-sensitive potassium channels, leading to hyperpolarization and vasorelaxation.
-
Phosphodiesterase Inhibitors (e.g., Sildenafil, Papaverine) : These drugs inhibit specific phosphodiesterase enzymes (like PDE5 for sildenafil), preventing the degradation of cGMP and enhancing NO-mediated vasodilation.
Experimental Protocols
The evaluation of vasorelaxant activity is predominantly conducted using ex vivo tissue bath (myograph) systems with isolated arterial rings. The following is a generalized protocol for a rat aortic ring assay.
Aortic Ring Vasorelaxation Assay Protocol
-
Animal Euthanasia and Aorta Dissection :
-
Euthanize a rat (e.g., Wistar or Sprague-Dawley) via an approved method.
-
Excise the thoracic aorta and immediately place it in cold Krebs-Henseleit buffer.
-
Carefully clean the aorta of adhering fat and connective tissue under a dissecting microscope.
-
-
Aortic Ring Preparation :
-
Cut the cleaned aorta into rings of approximately 2-3 mm in length.
-
For endothelium-denuded experiments, gently rub the intimal surface of the rings with a fine wire or forceps.
-
-
Mounting in Organ Bath :
-
Suspend the aortic rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check :
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 2 grams, with buffer changes every 15-20 minutes.
-
To assess viability, contract the rings with a high potassium solution (e.g., 60 mM KCl).
-
To confirm endothelium integrity (or its removal), pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M) and then administer a single dose of an endothelium-dependent vasodilator like acetylcholine (B1216132) (e.g., 10⁻⁵ M). A relaxation of >50% typically indicates intact endothelium.
-
-
Vasorelaxation Assay :
-
Wash the rings and allow them to return to the baseline resting tension.
-
Induce a sustained contraction with a vasoconstrictor agent, most commonly phenylephrine (PE) to approximately 80% of the maximal response.
-
Once a stable contraction plateau is reached, cumulatively add the test compound (this compound or synthetic agent) in increasing concentrations.
-
Record the relaxation response at each concentration until a maximal effect is observed or the highest concentration is reached.
-
-
Data Analysis :
-
Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curves and calculate the EC50 and Emax values using appropriate pharmacological software.
-
Conclusion
While direct comparative data for this compound is still emerging, the available information on related coumarins suggests that it likely operates through multiple signaling pathways, a characteristic often seen in natural products. This contrasts with many synthetic vasorelaxants, which are typically designed for high target specificity. The synthetic coumarin derivative, coumarin-7-yl-methyl nitrate, demonstrates exceptionally high potency, highlighting the potential for synthetic modifications of the coumarin scaffold. Synthetic agents like nitroglycerin and papaverine show high efficacy with Emax values exceeding 100%. The choice between a natural compound like this compound and a synthetic agent would depend on the desired therapeutic profile, including potency, efficacy, and mechanism of action. Further research is warranted to fully elucidate the quantitative vasorelaxant properties and the precise molecular targets of this compound to better understand its potential as a therapeutic agent.
References
In-Silico Docking of O-Methylcedrelopsin: A Comparative Analysis Against Key Therapeutic Targets
For Immediate Release
This guide presents a prospective in-silico docking analysis of O-Methylcedrelopsin, a natural coumarin (B35378) isolated from plants such as Toddalia asiatica. While direct molecular docking studies on this compound are not extensively available in public literature, this document outlines a proposed computational study based on the known biological activities of related coumarin compounds. We will explore its potential binding affinities against key protein targets implicated in inflammation, cancer, and neurodegenerative diseases, comparing its hypothetical performance with established inhibitors.
Comparative Analysis of Binding Affinities
The following table summarizes the hypothetical binding affinities of this compound and known inhibitors against selected therapeutic targets. These values are illustrative and intended to provide a framework for future in-silico investigations. Binding affinity is presented in kcal/mol, where a more negative value indicates a stronger interaction.
| Target Protein | This compound (Hypothetical) | Known Inhibitor | Inhibitor Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | -9.8 | Celecoxib | -10.2[1] |
| B-cell lymphoma 2 (Bcl-2) | -8.5 | Venetoclax | -9.8[2] |
| Acetylcholinesterase (AChE) | -9.2 | Donepezil | -10.8[3] |
Proposed Experimental Protocols
A standard molecular docking protocol is proposed to evaluate the binding affinity of this compound.
1. Protein and Ligand Preparation:
-
The three-dimensional structures of the target proteins (COX-2, Bcl-2, and AChE) will be retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands will be removed, and polar hydrogens will be added to the protein structures.
-
The 3D structure of this compound will be generated and optimized for its geometry.
2. Molecular Docking:
-
Molecular docking simulations will be performed using software such as AutoDock Vina.
-
A grid box will be defined around the active site of each target protein to encompass the binding pocket.
-
The docking protocol will involve a search algorithm to predict the optimal binding pose and affinity of the ligand within the receptor's active site.
3. Analysis of Interactions:
-
The binding poses and interactions between this compound and the amino acid residues of the target proteins will be visualized and analyzed.
-
Key interactions such as hydrogen bonds and hydrophobic interactions will be identified to understand the binding mechanism.
Visualizations: Workflow and Signaling Pathways
To illustrate the proposed study and the biological context, the following diagrams are provided.
The following diagram illustrates the apoptosis signaling pathway, which is relevant to the Bcl-2 target protein.
References
Comparative Metabolomics of Cedrelopsis grevei Extracts: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolomic profiles of different Cedrelopsis grevei extracts, supported by experimental data. The focus is on the essential oils derived from the bark and leaves of this medicinal plant endemic to Madagascar.
Cedrelopsis grevei, commonly known as Katrafay, has a rich history in traditional Malagasy medicine for treating a variety of ailments, including rheumatism, muscular pain, and infections.[1][2][3] Modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), have enabled a detailed comparative analysis of the volatile secondary metabolites present in different parts of the plant, revealing distinct chemical profiles that likely underpin their therapeutic properties.
Comparative Analysis of Major Metabolites
The chemical composition of Cedrelopsis grevei essential oil shows significant variation, most notably between the bark and the leaves. Furthermore, the metabolic profile of the bark essential oil can differ based on the geographical location of the trees, suggesting the existence of distinct chemotypes.[4][5] The following tables summarize the quantitative data on the major chemical constituents identified in various studies.
Table 1: Comparative Metabolomic Profile of Cedrelopsis grevei Bark Essential Oil (Major Constituents)
| Compound | Chemical Class | Content Range (%) - Study A | Content Range (%) - Study B | Content (%) - Study C |
| Ishwarane | Sesquiterpene Hydrocarbon | 1.0 - 17.4 | 13.7 - 22.1 | - |
| α-Copaene | Sesquiterpene Hydrocarbon | 4.9 - 11.0 | 5.9 - 11.8 | 7.7 |
| (E)-β-Caryophyllene | Sesquiterpene Hydrocarbon | 1.3 - 12.5 | - | 9.3 |
| β-Elemene | Sesquiterpene Hydrocarbon | 0.2 - 9.6 | - | - |
| α-Selinene | Sesquiterpene Hydrocarbon | 1.1 - 9.4 | - | 5.8 |
| δ-Cadinene | Sesquiterpene Hydrocarbon | - | 0.5 - 35.2 | 4.9 |
| β-Pinene | Monoterpene Hydrocarbon | - | - | 17.1 |
| cis-Sesquisabinene hydrate | Oxygenated Sesquiterpene | - | - | 12.8 |
| Caryophyllene oxide | Oxygenated Sesquiterpene | - | - | 7.0 |
| α-Pinene | Monoterpene Hydrocarbon | - | 2.1 - 30.0 | - |
| Copaborneol | Oxygenated Sesquiterpene | - | 4.7 - 20.0 | - |
| Eudesmols (α and γ) | Oxygenated Sesquiterpene | - | 9.9 - 37.8 | - |
Table 2: Metabolomic Profile of Cedrelopsis grevei Leaf Essential Oil (Major Constituents)
| Compound | Chemical Class | Content (%) |
| trans-β-Farnesene | Sesquiterpene Hydrocarbon | 35.6 |
| β-Pinene | Monoterpene Hydrocarbon | 12.8 |
| cis-Sesquisabinene hydrate | Oxygenated Sesquiterpene | 9.8 |
| ar-Curcumene | Sesquiterpene Hydrocarbon | 8.6 |
The data clearly indicates that the bark essential oil is rich in a diverse array of sesquiterpene hydrocarbons, with ishwarane, α-copaene, and various cadinenes and selinenes being prominent. In contrast, the leaf essential oil is largely dominated by trans-β-farnesene. This stark difference in the major metabolites suggests distinct biosynthetic pathways are active in the bark and leaves, leading to different pharmacological profiles.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the literature for the analysis of Cedrelopsis grevei essential oils.
Essential Oil Extraction (Hydrodistillation/Steam Distillation)
-
Plant Material: Air-dried and ground bark or leaves of Cedrelopsis grevei are used.
-
Apparatus: A Clevenger-type apparatus is typically employed for hydrodistillation.
-
Procedure: A known quantity of the plant material (e.g., 500 g) is placed in a flask with a sufficient volume of water (e.g., 750 mL). The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser. The distillation process is carried out for a specified duration (e.g., 3-6 hours) until the extraction is complete. The collected essential oil is then separated from the aqueous layer, dried over anhydrous sodium sulfate, and stored in a sealed vial at a low temperature (e.g., -4°C) in the dark.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A GC-MS system, such as a Shimadzu GCMS-QP2010 or an Agilent 6890 series, is used for the separation and identification of the volatile compounds.
-
Capillary Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A representative program starts at a lower temperature (e.g., 45-60°C) for a few minutes, then ramps up at a specific rate (e.g., 3-5°C/min) to a final temperature (e.g., 240-300°C), which is then held for a period.
-
Injection: A small volume (e.g., 1 µL) of the diluted essential oil is injected into the GC system.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).
-
Compound Identification: The identification of the chemical constituents is achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries, such as the NIST and Wiley libraries.
Visualizing the Analysis and Potential Mechanisms
To better understand the experimental process and the potential biological impact of the identified metabolites, the following diagrams are provided.
Caption: Experimental workflow for comparative metabolomics of Cedrelopsis grevei.
Several of the major sesquiterpenes identified in Cedrelopsis grevei extracts, such as β-elemene and α-copaene, have been investigated for their biological activities. For instance, β-elemene has been shown to exert anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Caption: Potential signaling pathways modulated by bioactive compounds in C. grevei.
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its inhibition by β-elemene can lead to apoptosis in cancer cells. Additionally, β-elemene has been shown to suppress cancer cell migration and invasion by inactivating the FAK-Src signaling pathway. Other compounds, such as α-copaene, are known for their anti-inflammatory properties, which may be mediated through the inhibition of pathways like the NF-κB signaling cascade.
This comparative guide highlights the significant differences in the metabolomic profiles of Cedrelopsis grevei bark and leaf essential oils. These variations provide a chemical basis for the diverse traditional uses of the plant and offer a starting point for further research into the specific pharmacological activities of its constituent compounds. The detailed methodologies and workflow diagrams serve as a practical resource for researchers investigating the rich phytochemistry of this important medicinal plant.
References
- 1. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of copaene, a tricyclic sesquiterpene, on human lymphocytes cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution | Annual Reviews [annualreviews.org]
- 4. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-pinene modulates inflammatory response and protects against brain ischemia via inducible nitric oxide synthase-nuclear factor-kappa B-cyclooxygenase-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of O-Methylcedrelopsin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of O-Methylcedrelopsin, a coumarin (B35378) compound, synthesized from general principles of chemical waste management.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
While specific quantitative data for this compound's toxicity and environmental impact are not available, the table below summarizes its known physical and chemical properties. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Value | Source |
| CAS Number | 72916-61-1 | [1][2][3] |
| Molecular Formula | C₁₆H₁₈O₄ | [2][3] |
| Molecular Weight | 274.31 g/mol | |
| Appearance | Crystalline solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | |
| Storage | Recommended storage at 2-8°C for up to 24 months. Stock solutions can be stored at -20°C for up to two weeks. |
Step-by-Step Disposal Procedure for this compound
The following protocol outlines the recommended steps for the disposal of small, research-scale quantities of this compound.
1. Waste Identification and Classification:
- Based on its nature as a biologically active organic compound, this compound should be treated as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
2. Containerization:
- Select a waste container that is compatible with this compound and any solvents used to dissolve it. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is recommended.
- The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), the CAS number (72916-61-1), and an approximate concentration and volume.
3. Waste Segregation:
- This compound waste should be segregated from other waste streams. If it is in a solvent, it should be collected with other non-halogenated or halogenated organic solvent waste, depending on the solvent used. Do not mix with aqueous waste, acids, or bases.
4. Accumulation and Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or high traffic.
5. Scheduling for Pickup and Disposal:
- Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation and pickup.
6. Decontamination of Labware:
- Any labware that has come into contact with this compound should be decontaminated. This can be achieved by rinsing with a suitable solvent (such as acetone or ethanol) and collecting the rinsate as hazardous waste. After decontamination, the labware can be washed according to standard laboratory procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution's EHS department, you can ensure the safe and environmentally responsible disposal of this compound and contribute to a culture of safety within your research environment.
References
Personal protective equipment for handling O-Methylcedrelopsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of O-Methylcedrelopsin (CAS: 72916-61-1). Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established protocols for handling potentially cytotoxic or uncharacterized chemical compounds is strongly recommended. Adherence to these protocols is essential to ensure personal safety and prevent contamination.
I. Understanding the Risks
This compound is a natural product isolated from species such as Toddalia asiatica and Cedrelopsis grevei.[1] While its specific toxicological properties have not been extensively documented in publicly available safety literature, its biological activity, including vasorelaxing effects, suggests that it should be handled with care.[1] In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance. Exposure can occur through skin contact, inhalation of aerosols or powders, and accidental ingestion.
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a sufficient barrier between the researcher and the compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Handling Solid Compound (e.g., Weighing, Aliquoting) | - Disposable Gown: Fluid-resistant, tied securely.- Gloves: Double gloves (e.g., nitrile) are recommended. Ensure the outer glove extends over the cuff of the gown.[2]- Respiratory Protection: A fit-tested N95 or higher respirator is advised to prevent inhalation of fine powders.[2]- Eye/Face Protection: Safety goggles or a face shield should be worn.[2] |
| Handling in Solution (e.g., Preparing dilutions, cell culture) | - Disposable Gown: Fluid-resistant.- Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye/Face Protection: Safety goggles are required. A face shield is recommended if there is a risk of splashing. |
| General Laboratory Work (Low concentration solutions) | - Lab Coat: Standard laboratory coat.- Gloves: Single pair of nitrile gloves.- Eye Protection: Safety glasses with side shields. |
III. Experimental Workflow for PPE Usage
The following diagram outlines the standard operating procedure for donning (putting on) and doffing (taking off) PPE to minimize contamination risk.
IV. Operational and Disposal Plans
Engineering Controls:
-
When handling solid this compound, use a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible.
Decontamination:
-
All surfaces and equipment that come into contact with this compound should be decontaminated. Consult your institution's safety guidelines for appropriate decontamination procedures for cytotoxic or uncharacterized compounds.
Disposal:
-
Contaminated PPE: Disposable PPE, such as gloves, gowns, and masks, should be considered hazardous waste. Place these items in a designated hazardous waste container immediately after removal. Do not attempt to reuse disposable PPE.
-
Chemical Waste: Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not pour chemical waste down the drain.
-
Contaminated Labware: Disposable labware should be disposed of as hazardous waste. Reusable labware must be decontaminated according to established laboratory procedures before washing.
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
